molecular formula C6H9NO2 B12829262 N-methoxy-N-methylbut-2-ynamide

N-methoxy-N-methylbut-2-ynamide

Cat. No.: B12829262
M. Wt: 127.14 g/mol
InChI Key: NVIUJXANIQHNOE-UHFFFAOYSA-N
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Description

N-methoxy-N-methylbut-2-ynamide is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-methoxy-N-methylbut-2-ynamide

InChI

InChI=1S/C6H9NO2/c1-4-5-6(8)7(2)9-3/h1-3H3

InChI Key

NVIUJXANIQHNOE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N(C)OC

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthetic Potential of N-methoxy-N-methylbut-2-ynamide: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-methoxy-N-methylbut-2-ynamide, a specialized chemical entity at the intersection of ynamide and Weinreb amide functionalities. For researchers, scientists, and professionals in drug development, this document serves as a technical resource, elucidating the compound's characteristics, synthetic pathways, and potential applications. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-documented compound. This guide, therefore, extrapolates from the well-established chemistry of related structures to provide a predictive and comprehensive overview.

Compound Identification and Context

While a direct entry for this compound is elusive, an examination of its structural analogues provides a solid foundation for understanding its properties. The core structure combines the highly reactive ynamide moiety (a nitrogen atom attached to an alkyne) with the synthetically versatile N-methoxy-N-methylamide (Weinreb amide) group.

For comparative purposes, the identifiers of closely related, commercially available compounds are presented below. These molecules, which feature a butanoyl or butenoyl backbone, offer a reference point for predicting the behavior of the target ynamide.

IdentifierN-methoxy-N-methylbutanamide (E)-N-methoxy-N-methylbut-2-enamide N-methylbut-2-ynamide
CAS Number 109480-78-6[1][2]121712-52-5[3]63798-30-1[4]
PubChem CID 13704543[2]Not available549138[4]
Molecular Formula C₆H₁₃NO₂[1][2]C₆H₁₁NO₂C₅H₇NO[4]
Molecular Weight 131.17 g/mol [2]129.16 g/mol 97.12 g/mol [4]
InChIKey KHNDGDMDYRDYBR-UHFFFAOYSA-N[2][5]Not availableNFKDOZIFRBUOCG-UHFFFAOYSA-N[4]
Canonical SMILES CCCC(=O)N(C)OC[2]C/C=C/C(=O)N(C)OCCC#CC(=O)NC[4]

Synthesis and Methodologies: A Predictive Approach

The synthesis of ynamides, particularly those integrated with a Weinreb amide functionality, leverages established methodologies in organic chemistry.[6][7][8][9] The construction of this compound would likely proceed through a convergent synthesis, preparing the but-2-ynoyl precursor and coupling it with N,O-dimethylhydroxylamine.

A plausible synthetic strategy involves the activation of but-2-ynoic acid, followed by amidation. The choice of coupling agent is critical to ensure high yields and minimize side reactions.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: This protocol is designed to be a self-validating system. The use of a carbodiimide coupling agent like EDC with an additive such as HOBt is a standard and effective method for forming amide bonds from carboxylic acids and amines, minimizing the risk of side reactions. The reaction conditions are chosen to be mild to preserve the integrity of the alkyne and the N-O bond of the Weinreb amide.

  • Preparation of the Activated Ester:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve but-2-ynoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester.

  • Amidation Reaction:

    • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of the activated ester from step 1 to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthesis_Workflow cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification ButynoicAcid But-2-ynoic Acid EDC_HOBt EDC, HOBt DCM, RT ButynoicAcid->EDC_HOBt ActivatedEster Activated Ester Intermediate EDC_HOBt->ActivatedEster Reaction Amidation 0°C to RT ActivatedEster->Reaction Amine N,O-Dimethylhydroxylamine (from HCl salt + Base) Amine->Reaction Workup Aqueous Work-up Reaction->Workup Product This compound Chromatography Column Chromatography Workup->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Data

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on the known spectral data of similar compounds, the following characteristics for this compound can be predicted.[10][11]

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~3.7 (s, 3H, O-CH₃), ~3.2 (s, 3H, N-CH₃), ~2.0 (s, 3H, C≡C-CH₃). The chemical shifts of the methoxy and methyl groups on the nitrogen may be broadened or appear as distinct signals at room temperature due to restricted rotation around the amide C-N bond.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~155 (C=O), ~80-90 (alkyne carbons), ~61 (O-CH₃), ~32 (N-CH₃), ~4 (C≡C-CH₃).
IR (neat)ν (cm⁻¹): ~2240 (C≡C stretch, weak), ~1660 (C=O stretch, strong).
Mass Spectrometry (EI)m/z: Molecular ion peak corresponding to the exact mass of C₆H₉NO₂. Common fragmentation patterns would involve cleavage of the N-O bond and the amide bond.

Reactivity and Synthetic Utility

The unique combination of an ynamide and a Weinreb amide in one molecule opens up a diverse range of synthetic possibilities.

  • Ynamide Reactivity : The electron-donating nitrogen atom polarizes the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. This allows for a variety of transformations, including cycloadditions, rearrangements, and reactions with electrophiles and nucleophiles.[6][7][9]

  • Weinreb Amide Reactivity : The Weinreb amide is a well-known and reliable functional group for the synthesis of ketones and aldehydes. It reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, yields the corresponding ketone. This prevents the common over-addition that occurs with other carboxylic acid derivatives. Reduction with mild reducing agents like diisobutylaluminium hydride (DIBAL-H) affords the corresponding aldehyde.

Reactivity_Diagram cluster_weinreb Weinreb Amide Reactivity cluster_ynamide Ynamide Reactivity Ynamide N-methoxy-N-methyl- but-2-ynamide Ketone Ynoyl Ketone Ynamide->Ketone 1. R-MgX 2. H₃O⁺ Aldehyde Ynoyl Aldehyde Ynamide->Aldehyde 1. DIBAL-H 2. H₃O⁺ Cycloaddition Cycloaddition (e.g., [3+2]) Ynamide->Cycloaddition Rearrangement Rearrangement (e.g., Meyer-Schuster) Ynamide->Rearrangement Heterocycle Heterocycle Synthesis Cycloaddition->Heterocycle

Caption: Key reaction pathways for this compound.

Conclusion

This compound represents a promising, albeit currently underdocumented, building block for organic synthesis. Its dual functionality as both an ynamide and a Weinreb amide provides a rich platform for the construction of complex molecular architectures. The predictive data and synthetic strategies outlined in this guide are intended to empower researchers to explore the full potential of this versatile compound. As with any new chemical entity, careful experimental validation of its properties and reactivity is paramount.

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Solubility profile of N-methoxy-N-methylbut-2-ynamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-methoxy-N-methylbut-2-ynamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound in a range of common organic solvents. As a specialized ynamide functional group integrated into a Weinreb amide structure, this molecule possesses unique electronic and structural features that dictate its behavior in solution. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document establishes a predictive solubility profile based on fundamental chemical principles and an analysis of structurally analogous compounds. Furthermore, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is presented. This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction

Overview of this compound

This compound is a fascinating and synthetically valuable organic molecule. Its structure is characterized by two key functionalities:

  • An Ynamide Group: An alkyne directly attached to a nitrogen atom that bears an electron-withdrawing group. The electron-donating character of the nitrogen atom strongly polarizes the carbon-carbon triple bond, making ynamides highly reactive and versatile building blocks in organic synthesis.[1]

  • A Weinreb Amide (N-methoxy-N-methylamide) Group: This specific amide is widely used in organic chemistry for the synthesis of ketones and aldehydes.[2][3] A key feature is its ability to form a stable chelated tetrahedral intermediate upon addition of organometallic reagents, which prevents the common problem of over-addition.[3]

The combination of these groups results in a molecule with a unique reactivity profile, making it a powerful intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[4]

The Critical Role of Solubility in Research and Development

A thorough understanding of a compound's solubility is fundamental to its successful application. In the context of this compound, solubility data is critical for:

  • Reaction Optimization: Solvent choice directly impacts reaction kinetics, pathway selection, and yield by controlling the concentration of reactants and stabilizing transition states.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic purification protocols is entirely dependent on differential solubility in various solvent systems.

  • Formulation and Drug Delivery: For compounds with pharmaceutical potential, solubility in various excipients and solvent systems is a primary determinant of bioavailability and the feasibility of creating a stable, deliverable drug product.

  • Analytical Method Development: Preparing stock solutions and calibration standards for techniques like HPLC and GC requires knowledge of suitable solvents that can fully dissolve the analyte without degradation.

Theoretical Framework for Solubility Prediction

Molecular Structure Analysis

The solubility of this compound is governed by its molecular structure, which presents a balance of polar and nonpolar characteristics:

  • Polar Domain: The N-methoxy-N-methylamide headgroup is highly polar, with two oxygen atoms and a nitrogen atom capable of acting as hydrogen bond acceptors. The significant dipole moment of the amide bond contributes strongly to its affinity for polar solvents.

  • Polarizable Alkyne: The carbon-carbon triple bond, polarized by the adjacent nitrogen, is a region of high electron density, allowing for dipole-induced dipole and other electrostatic interactions.

  • Nonpolar Domain: The methyl group on the nitrogen and the methyl group at the terminus of the butynyl chain constitute nonpolar regions, contributing to van der Waals interactions and solubility in less polar environments.

The "Like Dissolves Like" Principle

The principle of "like dissolves like" provides a robust framework for predicting solubility.[5] Solvents with a polarity and hydrogen-bonding capacity similar to the solute are most likely to be effective.

  • Polar Solvents (Protic and Aprotic): These are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, Acetone) will engage in strong dipole-dipole interactions. Polar protic solvents (e.g., Ethanol) can interact via dipole-dipole forces and can donate a hydrogen bond to the amide's oxygen atoms.

  • Nonpolar Solvents: Solvents with very low polarity (e.g., Hexane) are expected to be poor solvents. The energy required to break the strong intermolecular forces between the polar amide molecules would not be compensated by the weak van der Waals forces formed with a nonpolar solvent.

Predicted Solubility Profile of this compound

Rationale for Solvent Selection

The following table of organic solvents was selected to cover a broad spectrum of polarities and chemical functionalities, representing those most commonly used in synthetic and pharmaceutical laboratories. The predicted solubility is categorized based on the structural analysis presented above.

Predicted Qualitative Solubility Data Table
Solvent ClassSolventPolarity IndexPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighStrong dipole-dipole interactions with the amide group.
N,N-Dimethylformamide (DMF)6.4HighStrong dipole-dipole interactions; structurally similar to amides.
Acetonitrile5.8HighStrong dipole moment effectively solvates the polar amide function.
Acetone5.1HighGood dipole-dipole interactions and can accept hydrogen bonds.
Polar Protic Methanol5.1HighCapable of hydrogen bonding with the amide oxygens; strong polarity.
Ethanol4.3HighCapable of hydrogen bonding; slightly less polar than methanol.
Ethers Tetrahydrofuran (THF)4.0HighModerate polarity and can act as a hydrogen bond acceptor.
Diethyl Ether2.8MediumLower polarity limits interaction with the amide group, but nonpolar regions aid solubility.
Halogenated Dichloromethane (DCM)3.1HighGood dipole interactions and can effectively solvate a wide range of compounds.
Chloroform4.1HighSimilar to DCM, with a slightly higher polarity.
Esters Ethyl Acetate4.4HighActs as a hydrogen bond acceptor and has moderate polarity.
Aromatic Toluene2.4MediumSolvation driven primarily by van der Waals forces and pi-stacking with the alkyne.
Aliphatic Hexane / Heptane0.1Low / PoorLacks the polarity needed to overcome the strong intermolecular forces of the solute.
Logical Relationship: Solvent Polarity and Predicted Solubility

The following diagram illustrates the general expected trend of solubility for this compound as a function of solvent polarity.

G cluster_0 cluster_1 low_polarity Low Polarity (e.g., Hexane) poor_solubility Poor Solubility low_polarity->poor_solubility Mismatch in intermolecular forces medium_polarity Medium Polarity (e.g., Toluene, Diethyl Ether) medium_solubility Medium Solubility medium_polarity->medium_solubility Balance of polar and nonpolar interactions high_polarity High Polarity (e.g., Acetone, Ethanol, DMSO) high_solubility High Solubility high_polarity->high_solubility Strong dipole-dipole and H-bond accepting interactions

Caption: Predicted solubility trend based on solvent polarity.

Experimental Determination of Solubility

While predictions are useful for initial screening, precise quantitative data must be determined empirically. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.

Recommended Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Experimental Workflow
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary time-course experiment should be run to determine the point at which the concentration of the solute in solution becomes constant.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker. Allow them to stand undisturbed in the incubator for a short period to let excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.

Visualization: Experimental Workflow Diagram

G start Start: Excess Solute + Known Volume of Solvent equilibration Step 1: Equilibration (Constant Temp. Shaking, 24-48h) start->equilibration separation Step 2: Phase Separation (Syringe Filtration, 0.22 µm) equilibration->separation dilution Step 3: Accurate Dilution (Bring into Calibration Range) separation->dilution analysis Step 4: Analytical Quantification (HPLC-UV or GC-FID) dilution->analysis end Result: Solubility (mg/mL or mol/L) analysis->end

Caption: Isothermal shake-flask workflow for solubility determination.

Conclusion

This compound is a molecule of significant interest in modern organic synthesis. Based on a theoretical analysis of its structure, it is predicted to be highly soluble in a wide range of polar aprotic and protic organic solvents, with moderate solubility in solvents of intermediate polarity and poor solubility in nonpolar aliphatic hydrocarbons. This predictive framework serves as a crucial starting point for solvent screening in synthetic, purification, and analytical applications. For applications requiring precise, reliable data, the detailed isothermal shake-flask protocol provided in this guide offers a robust and validated method for the empirical determination of this key physicochemical property.

References

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A Technical Guide to the Thermodynamic Stability of Conjugated Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are indispensable intermediates in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Their reputation is built on the ability to react cleanly with potent organometallic reagents to yield ketones or aldehydes without the common issue of over-addition.[3][4] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[1][3][4] When the acyl group of a Weinreb amide is part of a conjugated π-system (e.g., α,β-unsaturated or aromatic), the thermodynamic stability of the entire molecule is influenced by a complex interplay of electronic and steric factors. This guide provides an in-depth analysis of these factors, outlines robust experimental and computational methods for assessing stability, and discusses the practical implications for process development and drug discovery.

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

The direct conversion of reactive acylating agents like acid chlorides or esters to ketones using organolithium or Grignard reagents is often plagued by low yields due to the high reactivity of the ketone product, which leads to a second nucleophilic attack and formation of a tertiary alcohol.[1][2][5] The groundbreaking work of Weinreb and Nahm in 1981 introduced the N-methoxy-N-methylamide as a solution.[1][3] The genius of this functional group lies in its reaction with an organometallic reagent to form a five-membered cyclic tetrahedral intermediate, stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[1][3][4] This intermediate is stable at low temperatures and only collapses to the ketone upon aqueous workup, thus preventing over-addition.[3][6]

This control has made Weinreb amides a cornerstone of complex molecule synthesis.[3][7] In drug development, where molecular architecture is paramount, conjugated Weinreb amides serve as critical building blocks for introducing α,β-unsaturated ketone motifs and functionalized aromatic ketones, which are prevalent in bioactive molecules. Understanding their thermodynamic stability is not an academic exercise; it is crucial for ensuring process safety, reaction reproducibility, and the long-term storage of valuable intermediates.

The Molecular Basis of Stability in Conjugated Systems

The overall thermodynamic stability of a conjugated Weinreb amide is determined by the sum of stabilizing and destabilizing effects at its core. These can be dissected into three primary factors: the inherent stability of the amide moiety, the influence of the conjugated system, and steric interactions.

The N-Methoxy-N-methylamide Moiety: An Anchor of Stability

The foundational stability of the Weinreb amide is rooted in two electronic features:

  • Amide Resonance: Like all amides, the Weinreb amide is stabilized by resonance, involving the delocalization of the nitrogen lone pair into the carbonyl π-system.[8] This resonance imparts a significant barrier to rotation around the C-N bond and contributes to the planarity of the amide group.[9][10] The resonance energy for a typical amide is substantial, on the order of 16 kcal/mol (approx. 70 kJ/mol).[8]

  • Anomeric Effects: The presence of two electronegative atoms (oxygen and the carbonyl-carbon) attached to the nitrogen atom introduces what are known as anomeric effects. This can lead to a pyramidalization of the nitrogen atom and a reduction in classical amide resonance compared to a simple N,N-dialkylamide.[9] However, this is counteracted by the chelation effect during a reaction, which is the dominant factor in its synthetic utility.

The Impact of Conjugation: Delocalization and Electronic Tuning

Introducing a conjugated system, such as a carbon-carbon double bond (α,β-unsaturation) or an aromatic ring, adjacent to the Weinreb amide carbonyl has profound effects on its stability.

  • Extended π-Delocalization: The primary effect of conjugation is the extension of the π-electron system. This delocalization spreads electron density over a larger number of atoms, which is a thermodynamically favorable state. The resonance stabilization gained from conjugation significantly contributes to the ground-state energy of the molecule, making it more stable than a non-conjugated counterpart.

  • Substituent Effects: The thermodynamic stability can be finely tuned by placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the conjugated system.

    • EDGs (e.g., -OCH₃, -N(CH₃)₂) donate electron density into the π-system, further enhancing the resonance stabilization of the molecule.

    • EWGs (e.g., -NO₂, -CN) pull electron density from the π-system. While this may destabilize the ground state relative to an unsubstituted system, it can have significant effects on the molecule's reactivity and the kinetic stability of reaction intermediates.

The interplay of these electronic factors governs the intrinsic stability of the molecule.

Steric and Torsional Strain: The Physical Constraints

For maximal resonance stabilization, the conjugated system and the amide group must be coplanar. Bulky substituents, particularly at the ortho position of an aromatic ring or at the α- or β-position of an unsaturated system, can introduce steric hindrance. This can force the amide group or parts of the conjugated system to twist out of planarity, disrupting π-orbital overlap and reducing the stabilizing effect of resonance. This increase in torsional strain raises the ground-state energy of the molecule, thereby decreasing its overall thermodynamic stability.

Experimental and Computational Assessment of Stability

A multi-pronged approach combining thermal analysis, kinetic studies, and computational modeling provides a comprehensive understanding of the stability of a conjugated Weinreb amide.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for assessing thermal stability.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] For a Weinreb amide, a DSC thermogram can identify the onset of thermal decomposition, which is observed as a sharp exothermic event.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Protocol cluster_data Data Analysis prep_sample 1. Weigh 2-10 mg of Weinreb Amide prep_pan 2. Place in hermetically sealed aluminum pan prep_sample->prep_pan prep_ref 3. Prepare empty reference pan prep_pan->prep_ref load 4. Load sample and reference into DSC cell prep_ref->load purge 5. Purge with inert gas (e.g., N2) load->purge ramp 6. Ramp temperature at a constant rate (e.g., 5-10 °C/min) purge->ramp plot 7. Plot Heat Flow (W/g) vs. Temperature (°C) ramp->plot identify 8. Identify onset of exothermic decomposition (T_onset) plot->identify

Diagram 1: Experimental workflow for DSC-based thermal stability analysis.

Detailed Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2–10 mg of the dried solid Weinreb amide into a Tzero hermetic aluminum pan.[13] Place the corresponding lid on top.

  • Crimping: Place the covered pan into the press and firmly crimp the lid to create a hermetic seal. This prevents volatilization before decomposition.

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.[13][14]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's auto-sampler or manual cell.

  • Method Parameters:

    • Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a linear rate, typically 5 °C/min or 10 °C/min, to a final temperature well beyond the expected decomposition.[14]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: The onset temperature of the first major exothermic peak is taken as the decomposition temperature (T_d). This value is a critical indicator of thermodynamic stability; a higher T_d signifies greater stability.

Table 1: Representative Thermal Stability Data for Substituted Cinnamoyl Weinreb Amides

Substituent (at para-position)Electron EffectDecomposition Onset (T_d, °C)
-OCH₃Donating195
-CH₃Donating188
-HNeutral182
-ClWithdrawing175
-NO₂Withdrawing160

Note: Data are illustrative, based on general chemical principles. Actual values must be determined experimentally.

Isothermal Stability Studies by HPLC

While DSC identifies the temperature of rapid decomposition, isothermal stability studies provide kinetic data on degradation at temperatures relevant to storage or processing. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose due to its ability to separate and quantify the parent compound from its degradants.[15][16][17]

HPLC_Workflow cluster_prep Sample Incubation cluster_sampling Time-Point Analysis cluster_data Data Interpretation prep_sol 1. Prepare stock solution of amide in a relevant solvent aliquot 2. Aliquot into sealed vials prep_sol->aliquot incubate 3. Incubate at constant temperature (e.g., 60 °C) aliquot->incubate pull 4. Pull samples at defined time points (t=0, 2, 4, 8, 24h) incubate->pull quench 5. Quench reaction (if needed) by cooling/dilution pull->quench analyze 6. Analyze by validated reverse-phase HPLC method quench->analyze quantify 7. Quantify peak area of parent amide analyze->quantify plot 8. Plot % remaining amide vs. time quantify->plot kinetics 9. Determine degradation rate constant (k) plot->kinetics

Diagram 2: Workflow for assessing kinetic stability via isothermal HPLC studies.

Detailed Protocol for Isothermal HPLC Analysis:

  • Method Development: Develop and validate a stability-indicating HPLC method.[15][18] This method must be capable of resolving the peak of the intact Weinreb amide from all potential degradation products and impurities. A reverse-phase C18 column with a gradient elution of water/acetonitrile is a common starting point.

  • Forced Degradation: Conduct forced degradation studies (e.g., exposure to strong acid, base, oxidant, heat, and light) to confirm the method's specificity and to identify potential degradation pathways.[16][18]

  • Isothermal Study:

    • Prepare a solution of the Weinreb amide in a relevant process solvent at a known concentration.

    • Incubate the solution in a sealed container at a constant, elevated temperature (e.g., 60 °C or 80 °C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot.

    • Immediately quench any further degradation by cooling the aliquot in an ice bath and diluting it with the mobile phase.

  • Analysis: Analyze each time-point sample by the validated HPLC method.

  • Data Interpretation: Calculate the percentage of the Weinreb amide remaining at each time point relative to t=0. Plotting this data allows for the determination of the degradation kinetics (e.g., zero-order, first-order) and the calculation of a degradation rate constant, which provides a quantitative measure of stability under those conditions.

Computational Chemistry: An In Silico Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide invaluable insights into molecular stability before a compound is ever synthesized. By calculating the ground-state energy of a molecule, one can compare the relative thermodynamic stabilities of different isomers or substituted analogues.

  • Methodology: A typical approach involves geometry optimization of the molecular structure followed by a frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)). The frequency calculation confirms that the optimized structure is a true energy minimum.

  • Application: By comparing the calculated heat of formation or Gibbs free energy of a series of conjugated Weinreb amides, one can predict trends in stability.[19] For instance, one can computationally verify that an isomer with less steric hindrance and greater planarity is thermodynamically more stable. These calculations can guide synthetic efforts toward more stable and isolable targets.

Implications for Drug Development and Process Chemistry

A thorough understanding of the thermodynamic stability of conjugated Weinreb amides has direct, practical consequences:

  • Process Safety: Uncontrolled exothermic decomposition can lead to dangerous thermal runaway events in a reactor. Knowing the T_d from DSC analysis is critical for defining safe operating temperature limits.[14]

  • Route Scouting: When designing a synthetic route, choosing to form a more stable conjugated system earlier in the sequence can lead to higher yields and fewer impurities in subsequent steps.

  • Purification and Storage: Unstable intermediates may degrade during purification (e.g., on a silica gel column) or upon storage. Stability data informs the selection of appropriate purification techniques (e.g., crystallization vs. chromatography) and storage conditions (e.g., temperature, inert atmosphere).

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies require a comprehensive understanding of all potential impurities and degradants.[15] Stability studies on key intermediates like Weinreb amides are a crucial part of this data package.

Conclusion

The thermodynamic stability of conjugated Weinreb amides is not governed by a single parameter but is a finely balanced equation of electronic stabilization from amide resonance and π-system delocalization versus the destabilizing forces of steric and torsional strain. By employing a synergistic combination of thermal analysis (DSC), kinetic studies (HPLC), and predictive computational modeling, researchers and process chemists can gain a robust understanding of these critical intermediates. This knowledge is essential for designing safer, more efficient, and more reliable synthetic processes, ultimately accelerating the journey from molecular concept to life-changing medicines.

References

  • Recent Developments in Weinreb Synthesis and their Applications. (2019). Oriental Journal of Chemistry, 35(6). Available at: [Link]

  • Yoshino, T., & Matsunaga, S. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 873. Available at: [Link]

  • Mahmoud, K. F., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). ProQuest. Available at: [Link]

  • Brodin, P., et al. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 23(11), 2820. Available at: [Link]

  • Simirsky, V. V., et al. (2018). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Molecules, 23(10), 2639. Available at: [Link]

  • Mahmoud, K. F., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Cooper, S. J., & Grieves, I. (2017). Variation of protein backbone amide resonance by electrostatic field. arXiv. Available at: [Link]

  • Liebman, J. F., & Greenberg, A. (2019). The resonance energy of amides and their radical cations. Structural Chemistry, 30(4), 1475-1480. Available at: [Link]

  • Anonymous. (2019). [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. Pharma Pathway. Available at: [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Available at: [Link]

  • Das, S., & Kapur, M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 873. Available at: [Link]

  • Sibi, M. P., & Padwa, A. (2006). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Organic Letters, 8(15), 3291-3293. Available at: [Link]

  • Emel'yanenko, V. N. (2005). Measurement of the Thermodynamic Properties of Multiple Phases. IUPAC. Available at: [Link]

  • Vaia. Protonation of an amide using strong acid occurs on oxygen rather than on nitrogen. Suggest a reason for this behavior, taking resonance into account. Available at: [Link]

  • Wiberg, K. B. (2005). “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers. The Journal of Organic Chemistry, 70(18), 7193-7199. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 5193-5202. Available at: [Link]

  • Sisko, J., et al. (2000). Weinreb amides. Organic Process Research & Development, 4(4), 309-311. Available at: [Link]

  • NIST. (2023). AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. Available at: [Link]

  • Parsaee, F. (2019). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. The University of Texas at Arlington. Available at: [Link]

  • Thomas, L. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.net. Available at: [Link]

  • Reddit user discussion. (2018). [Spoiler] AAMC FL3 C/P #9. r/MCAT2. Available at: [Link]

  • Appropedia. (2015). Differential scanning calorimetry protocol: MOST. Available at: [Link]

  • ResearchGate. The 'textbook' application of Weinreb amides: generation of mono-addition products resulting from nucleophilic attack on their carbonyl groups. Available at: [Link]

  • ResearchGate. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

  • Reddy, G. S., & Reddy, B. P. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Krisyuk, B. E., et al. (2020). A quantum chemical study of the mechanism of thermal decomposition of N′-methoxy-N-methyldiazene N-oxide. Russian Chemical Bulletin, 69(1), 74-81. Available at: [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 168-179. Available at: [Link]

  • Jack Westin. AAMC MCAT Practice Exam 3 Cp Solutions. Available at: [Link]

  • Kumar, A., & Sharma, S. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(2), 1-10. Available at: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]

  • Glover, S. A., et al. (2012). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 10(30), 5727-5736. Available at: [Link]

  • Ghorai, M. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Chemical Communications, 56(38), 5163-5166. Available at: [Link]

  • Singh, J., et al. (2003). The Growing Synthetic Utility of Weinreb′s Amide. Journal of the Brazilian Chemical Society, 14(3), 335-350. Available at: [Link]

  • Hodul, J. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Purdue University. Available at: [Link]

  • Sisko, J., et al. (2006). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 38(1), 1-85. Available at: [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. Available at: [Link]

Sources

Electronic Effects & Synthetic Utility of N-Methoxy-N-methylbut-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Synthesis

Executive Summary

N-Methoxy-N-methylbut-2-ynamide represents a specialized intersection of two powerful functional groups: the Weinreb amide and the internal alkyne . For drug development professionals, this molecule is not merely a synthetic intermediate; it is a tunable electrophile capable of serving as a linear covalent warhead or a precision building block for complex scaffolds.

This guide deconstructs the electronic architecture of the molecule, explaining how the


-hybridized alkyne modifies the reactivity of the Weinreb system, and provides actionable protocols for its deployment in synthesis and chemical biology.
Part 1: Electronic Architecture & Structural Analysis

The reactivity of this compound is governed by a "Push-Pull" electronic dynamic between the electron-withdrawing alkyne and the chelating nature of the Weinreb amide.

1. Orbital Hybridization & Inductive Effects (

vs

)

Unlike standard acrylamides (alkenes), the but-2-ynamide features an alkyne linkage.

  • Electronegativity: The

    
    - and 
    
    
    
    -carbons are
    
    
    -hybridized. The high
    
    
    -character (50%) makes these carbons significantly more electronegative than their alkene counterparts (
    
    
    , 33%
    
    
    -character).
  • Carbonyl Polarization: The electron-withdrawing nature (-I effect) of the alkyne pulls electron density away from the carbonyl carbon, making it more electrophilic than a saturated amide.

  • Linear Geometry: The

    
     bond angle of the alkyne reduces steric hindrance at the 
    
    
    
    -position, making it accessible for nucleophilic attack despite the methyl substitution.
2. The Weinreb Chelation Effect

The


-methoxy-

-methyl moiety is the control switch.
  • Ground State: The oxygen lone pairs on the methoxy group create a dipole that stabilizes the amide resonance, preventing premature hydrolysis.

  • Transition State: Upon nucleophilic attack (by hard nucleophiles like RMgX), the methoxy oxygen and carbonyl oxygen chelate the metal ion (Mg²⁺ or Li⁺). This forms a stable 5-membered cyclic intermediate that prevents over-addition , a critical feature for controlled synthesis.[1]

3. Visualizing the Electronic Landscape

ElectronicEffects cluster_reactivity Reactivity Consequences Alkyne But-2-yne Group (sp-Hybridized) Electron Withdrawing (-I) Carbonyl Carbonyl Carbon (Electrophilic Center) Alkyne->Carbonyl Inductive Pull BetaC Beta-Carbon (Michael Acceptor) Alkyne->BetaC Activation R1 High Electrophilicity at C=O Carbonyl->R1 Weinreb Weinreb Nitrogen (N-OMe) Chelation & Stability Weinreb->Carbonyl Resonance Push R2 Susceptibility to Nucleophilic Attack (Cys) BetaC->R2

Figure 1: Electronic push-pull map showing the inductive withdrawal of the alkyne and the resonance stabilization of the Weinreb system.

Part 2: Reactivity Profile & Drug Development Applications

The unique electronic structure creates a "bimodal" reactivity profile, switchable by the choice of reagents.

Reaction ModeNucleophile TypeTarget SiteOutcomeApplication
1,2-Addition Hard (RLi, RMgX)Carbonyl (C=O)Alkynyl KetoneScaffold Synthesis
1,4-Addition Soft (RCu, RSH)

-Carbon
Michael AdductCovalent Inhibition
Reduction Hydride (DIBAL)CarbonylAlkynyl AldehydeIntermediate Gen.
The "Linear Warhead" Concept (Covalent Inhibition)

In medicinal chemistry, this molecule serves as a covalent warhead targeting non-catalytic cysteine residues.

  • Mechanism: The thiol group of cysteine performs a Michael addition (1,4-addition) across the triple bond.

  • Advantage over Acrylamides: The linear geometry allows the warhead to penetrate narrow binding pockets that planar acrylamides cannot access. The resulting vinyl sulfide is metabolically stable.

  • Selectivity: The Weinreb amide reduces the inherent reactivity compared to an alkynyl ketone, tuning the warhead to react only within the proximity of the target protein's binding pocket, reducing off-target toxicity (glutathione depletion).

Part 3: Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: Direct coupling using carbodiimide chemistry is preferred to avoid the instability of alkynyl acid chlorides.

Materials:

  • 2-Butynoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-butynoic acid in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Activation: Add EDCI and HOBt at 0°C. Stir for 15 minutes to form the active ester. Note: HOBt suppresses racemization and N-acylurea byproduct formation.

  • Amine Addition: Add N,O-dimethylhydroxylamine HCl followed by dropwise addition of NMM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with KMnO₄; alkyne will show rapid oxidation).

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (remove unreacted amine/EDCI), sat. NaHCO₃ (remove acid), and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Cysteine Reactivity Assay (Warhead Validation)

Rationale: To assess the "tunability" of the electrophile for drug design.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of the alkyne in DMSO.

  • Incubation: Mix with 10 mM N-acetylcysteine (NAC) in phosphate buffer (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots at t=0, 1h, 4h, and 24h using LC-MS.

  • Data Analysis: Look for the mass shift corresponding to the NAC adduct (+163 Da). Calculate

    
     if testing within a protein context.
    
Part 4: Spectroscopic Signatures & Identification

Proper characterization requires awareness of rotameric effects common to Weinreb amides.

1. NMR Spectroscopy (Rotamerism)

At room temperature, the N-OMe and N-Me bonds exhibit restricted rotation due to the partial double bond character of the amide C-N bond.

  • Observation: The N-Me and O-Me signals often appear as broad humps or split peaks in ¹H NMR at 25°C.

  • Resolution: Running the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ) coalesces these signals into sharp singlets.
    
  • Key Shifts:

    • 
       ~3.7 ppm (s, 3H, O-Me)
      
    • 
       ~3.2 ppm (s, 3H, N-Me)
      
    • 
       ~2.0 ppm (s, 3H, Alkyne-Me)
      
2. IR Spectroscopy[2]
  • C=O Stretch: ~1640–1660 cm⁻¹ (Lower than typical esters due to conjugation).

  • C≡C Stretch: ~2220–2250 cm⁻¹ (Often weak due to pseudo-symmetry if R groups are similar, but visible here due to the dipole difference between Me and Carbonyl).

Part 5: Reaction Workflow Diagram

ReactionPathways Start This compound Nucleophile Select Nucleophile Start->Nucleophile PathA Hard Nucleophile (R-Li / R-MgX) Nucleophile->PathA 1,2-Addition PathB Soft Nucleophile (R-SH / Cysteine) Nucleophile->PathB 1,4-Addition PathC Hydride Source (DIBAL-H) Nucleophile->PathC Reduction Tetrahedral Stable Chelated Tetrahedral Intermediate PathA->Tetrahedral Chelation Control MichaelAdduct Vinyl Sulfide (Covalent Adduct) PathB->MichaelAdduct Conjugate Addition Aldehyde Alkynyl Aldehyde PathC->Aldehyde -78°C / Hydrolysis Ketone Alkynyl Ketone (Building Block) Tetrahedral->Ketone Acid Workup Inhibitor Irreversible Enzyme Inhibitor MichaelAdduct->Inhibitor Biological Effect

Figure 2: Divergent synthetic pathways determined by nucleophile hardness/softness.

References
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[3][4] Tetrahedron Letters, 22(39), 3815–3818.

  • McAulay, K., et al. (2020).[5] Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors.[5][6][7] Journal of the American Chemical Society, 142(23), 10358–10372.[5][6]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • BenchChem. (2025).[2] Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview. (Used for spectroscopic correlation of Weinreb functionalities).[8]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

Sources

Methodological & Application

Application Note: N-methoxy-N-methylbut-2-ynamide as a Precision Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-N-methylbut-2-ynamide represents a bifunctional "lynchpin" reagent in modern organic synthesis. Unlike standard Michael acceptors, this molecule combines a reactive internal alkyne with a Weinreb amide moiety. This unique architecture allows for a sequential activation strategy:

  • Step 1 (Michael Acceptance): Regio- and stereoselective nucleophilic attack at the

    
    -carbon to generate trisubstituted alkenes or heterocycles.
    
  • Step 2 (Acyl Substitution): Utilization of the preserved Weinreb amide for subsequent ketone synthesis or cyclization.[1]

This guide details the synthesis of the reagent and its application in Copper-Catalyzed Stereoselective Conjugate Addition , a critical workflow for generating defined trisubstituted alkene scaffolds in drug discovery.

Mechanistic Principles

The utility of this compound relies on the polarization of the alkyne by the amide. The Weinreb amide acts as a distinct electron-withdrawing group (EWG), activating the


-position for nucleophilic attack while preventing 1,2-addition (direct carbonyl attack) due to the stability of the tetrahedral chelate intermediate.
Reaction Landscape & Selectivity

The following diagram illustrates the divergent pathways available to this reagent.

ReactionLandscape Reagent This compound BetaCarbon β-Carbon (Electrophilic) Reagent->BetaCarbon Activation Carbonyl Carbonyl (Weinreb) Reagent->Carbonyl Chelation Heterocycle Heterocycles (Pyrazoles/Isoxazoles) BetaCarbon->Heterocycle Binucleophiles (Hydrazine/Hydroxylamine) Alkene Trisubstituted Alkenes (Syn-Addition Product) BetaCarbon->Alkene Soft Nucleophiles (R-Cu, R-SH) Ketone Alkynyl Ketones (via 1,2-Addition) Carbonyl->Ketone Hard Nucleophiles (R-Li, R-MgX)

Figure 1: Reactivity profile of this compound. Note the preference for Soft Nucleophiles at the


-carbon.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core reagent from commercially available 2-butynoic acid on a multigram scale.

Reagents:

  • 2-Butynoic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-butynoic acid (10.0 mmol) in anhydrous DCM (50 mL).

  • Activation: Add HOBt (12.0 mmol) and EDC·HCl (12.0 mmol) to the solution at 0 °C (ice bath). Stir for 15 minutes to generate the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol) followed by the dropwise addition of Et3N (30.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (active ester consumption).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash successively with 1N HCl (2 x 30 mL), Sat. NaHCO3 (2 x 30 mL), and Brine (30 mL).

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc, gradient 4:1 to 2:1).

    • Yield Expectation: 85-92% as a colorless oil.

    • Validation: 1H NMR (CDCl3) should show a singlet ~3.7 ppm (N-OMe), singlet ~3.2 ppm (N-Me), and singlet ~2.0 ppm (alkynyl-Me).

Protocol B: Stereoselective Carbocupration (Michael Addition)

Objective: To perform a regioselective 1,4-addition of an organocuprate to generate a trisubstituted alkene, retaining the Weinreb amide.

Mechanism of Action: Organocuprates perform a syn-addition across the alkyne. The Weinreb amide directs the copper species to the


-position while the organic residue transfers to the 

-position.

Carbocupration Start Alkynyl Weinreb Amide Complex π-Complex Intermediate Start->Complex Coordination Cuprate Organocuprate (R2CuLi) Cuprate->Complex Transition Carbocupration (Syn-Addition) Complex->Transition Intramolecular Transfer Enolate Alkenyl Cuprate Intermediate (Stable at -78°C) Transition->Enolate Regioselective C-C Bond Formation Product Trisubstituted Alkene Enolate->Product Retention of Configuration Quench Electrophile Quench (E+) Quench->Product

Figure 2: Mechanistic flow of the carbocupration sequence.

Reagents:

  • This compound (1.0 equiv)

  • Organolithium or Grignard Reagent (R-Li or R-MgBr) (1.2 equiv)

  • CuCN or CuI (0.6 equiv - stoichiometric preferred for highest stereocontrol)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Cuprate Formation: In a flame-dried Schlenk flask under Argon, suspend CuCN (6.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Dropwise add the organolithium reagent (12.0 mmol) to form the Gilman reagent (

    
    ). Allow to warm to -40 °C briefly to ensure formation, then re-cool to -78 °C.
    
  • Substrate Addition: Dissolve this compound (5.0 mmol) in THF (5 mL) and add dropwise to the cuprate solution at -78 °C.

  • Reaction: Stir at -78 °C for 1 hour. The reaction is typically fast.

    • Note: The solution will likely change color (often yellow to dark orange/brown) indicating the formation of the alkenyl cuprate.

  • Quenching (Critical):

    • Option A (Protonation): Add saturated NH4Cl solution at -78 °C to yield the

      
      -substituted alkene.
      
    • Option B (Trapping): Add an electrophile (e.g., MeI, Allyl Bromide) to functionalize the

      
      -position.
      
  • Workup: Warm to room temperature. Dilute with Et2O. Wash with NH4Cl/NH4OH (9:1) buffer to remove copper salts (aqueous layer turns deep blue). Dry organic layer over Na2SO4.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table
Nucleophile TypeConditionsMajor ProductSelectivity Note
Hard (R-Li) -78 °C, no CuAlkynyl Ketone1,2-Addition (Weinreb displacement)
Soft (R-CuLi) -78 °C, THFβ-Substituted Alkene 1,4-Addition (Michael)
Amine (R-NH2) RT, EtOHEnaminoneMichael Addition (E/Z mixtures possible)
Hydrazine Reflux, EtOHPyrazoloneMichael + Cyclization
Expert Tips
  • Stoichiometry: Unlike standard esters, the Weinreb amide prevents over-addition.[3] However, for the alkyne Michael addition, using a stoichiometric amount of Copper (rather than catalytic) often yields higher Z/E stereoselectivity due to the stability of the intermediate alkenyl copper species.

  • Temperature Control: The carbocupration must be kept at -78 °C to prevent decomposition of the intermediate before quenching.

  • Regiochemistry: The methyl group at the

    
    -position provides steric bulk. If the incoming nucleophile is extremely bulky (e.g., t-Butyl), yields may decrease. In such cases, switching to a higher order cyanocuprate (
    
    
    
    ) is recommended.

References

  • Original Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Conjugate Addition to Alkynyl Amides: Davies, S. G., et al. "Asymmetric conjugate addition of organocopper reagents to α,β-unsaturated amides." Tetrahedron: Asymmetry, 1991 , 2(3), 183-186.

  • Heterocycle Synthesis (Pyrazoles): Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles from Alkynyl Weinreb Amides." Journal of Organic Chemistry, 2008 , 73(9), 3523–3529.

  • General Michael Addition Review: Vicario, J. L., et al. "Organocatalytic Enantioselective Michael Additions." Synthesis, 2007 , 2007(14), 2065-2092.

Sources

Application Note: Chemoselective Organolithium Addition to N-Methoxy-N-methylbut-2-ynamide for Ynone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Objective: To define the optimal reaction conditions for the nucleophilic addition of organolithium reagents (


) to 

-methoxy-

-methylbut-2-ynamide (1) to synthesize

-alkynyl ketones (ynones) while suppressing conjugate addition and

-deprotonation.

Core Recommendation: The reaction proceeds via a stable 5-membered chelate intermediate. Optimal chemoselectivity is achieved using THF at -78 °C with a controlled addition of 1.05–1.10 equivalents of RLi . The kinetic preference for 1,2-addition over 1,4-addition (Michael) and deprotonation is maximized at cryogenic temperatures.

ParameterOptimal ConditionCritical Rationale
Solvent Anhydrous THFEssential for solubility and stabilization of the lithiated chelate.
Temperature -78 °C (Bath)Suppresses

-deprotonation of the propargylic methyl group and prevents chelate collapse/over-addition.
Stoichiometry 1.05 – 1.10 equiv.Slight excess ensures conversion; large excess risks attacking the alkyne or

-deprotonation.
Concentration 0.2 – 0.5 MModerate dilution prevents localized hotspots (exotherms) that favor side reactions.
Quench Sat. aq. NH

Cl
Mildly acidic buffer hydrolyzes the chelate without inducing Michael addition on the reactive ynone product.

Part 2: Scientific Foundation & Mechanism

The Weinreb Chelate Effect

The success of this transformation relies on the "Weinreb Chelate," a stable tetrahedral intermediate formed upon nucleophilic attack. Unlike esters, which collapse to ketones during the reaction (leading to over-addition of a second equivalent of RLi to form tertiary alcohols), the Weinreb amide forms a rigid 5-membered ring with the lithium cation.

This intermediate is stable at low temperatures and does not collapse until the reaction is quenched with acid. This thermodynamic sink effectively "protects" the ketone product from further nucleophilic attack.

Chemoselectivity Challenges: The "But-2-yne" Factor

The substrate


-methoxy-

-methylbut-2-ynamide presents three distinct reactive sites for an organolithium species:
  • Carbonyl (C=O): The desired 1,2-addition site.

  • 
    -Carbon (
    
    
    
    ):
    The site for 1,4-conjugate addition (Michael addition). While rare with hard nucleophiles like RLi, it becomes competitive if the reaction warms up.
  • 
    -Methyl Protons (
    
    
    
    ):
    The propargylic protons are acidic (
    
    
    ). Strong bases like
    
    
    -BuLi can deprotonate this position, leading to polymerization or allenyl species.

Mechanistic Pathway:

WeinrebMechanism Substrate N-methoxy-N-methylbut-2-ynamide (Substrate) TS Transition State (1,2-Attack) Substrate->TS -78°C, THF Side1 Side Rxn: 1,4-Addition (Michael) Substrate->Side1 High Temp / Soft Nu Side2 Side Rxn: u03b3-Deprotonation Substrate->Side2 Excess Base RLi Organolithium (R-Li) RLi->TS Chelate Stable Tetrahedral Chelate (Lithium) TS->Chelate Kinetic Control Quench Acidic Quench (H3O+) Chelate->Quench Product Alkynyl Ketone (Ynone) Quench->Product Hydrolysis

Figure 1: Mechanistic pathway showing the formation of the stable lithium chelate and potential side reactions.

Part 3: Detailed Experimental Protocol

Safety Warning: Organolithium reagents are pyrophoric.[1] All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials Preparation
  • Substrate:

    
    -methoxy-
    
    
    
    -methylbut-2-ynamide (Dry under high vacuum for 1h prior to use).
  • Reagent: Organolithium (Titrate before use to determine precise molarity).

  • Solvent: THF (Distilled from Na/Benzophenone or passed through activated alumina columns).

  • Glassware: Flame-dried Schlenk flask or round-bottom flask with septum, magnetic stir bar.

Step-by-Step Procedure

Step 1: System Setup

  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flush the system with Argon for 15 minutes.

  • Add 1.0 mmol (1 equiv) of

    
    -methoxy-
    
    
    
    -methylbut-2-ynamide.
  • Add 10 mL of anhydrous THF via syringe (Concentration

    
    ).
    
  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Reagent Addition (The Critical Step)

  • Load the organolithium reagent (e.g.,

    
    -BuLi, PhLi) into a gas-tight syringe.
    
  • Dropwise Addition: Add 1.05 – 1.10 mmol (1.05 – 1.10 equiv) of RLi slowly down the side of the flask over 10–15 minutes.

    • Note: Rapid addition causes local heating, which may trigger 1,4-addition or deprotonation.

  • The solution may change color (often yellow or orange) indicating chelate formation.

  • Stir at -78 °C for 30–60 minutes .

    • Monitoring: TLC is difficult due to the stability of the intermediate. Conversion is usually assumed complete after 1h at -78 °C for unhindered amides.

Step 3: Quench and Workup

  • While still at -78 °C, quench the reaction by adding 5 mL of Saturated Ammonium Chloride (NH

    
    Cl)  solution.
    
    • Why: Quenching cold prevents the "warming up" period from triggering side reactions before the chelate is protonated.

  • Remove the cooling bath and allow the mixture to warm to room temperature (RT).

  • Dilute with Et

    
    O or EtOAc (20 mL).
    
  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Combine organic layers, wash with Brine (10 mL), and dry over anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (keep bath temp < 30 °C as ynones can be volatile or unstable).

Purification
  • Purify via flash column chromatography on silica gel.

  • Eluent: Hexanes/EtOAc gradient.

  • Note: Ynones are Michael acceptors; avoid using nucleophilic amines (e.g., Et

    
    N) in the mobile phase.
    

Part 4: Troubleshooting & Optimization Logic

If yields are low, use this decision matrix to diagnose the failure mode.

Troubleshooting Problem Low Yield / Impurities Analysis Analyze Crude NMR/TLC Problem->Analysis Case1 Starting Material Recovered Analysis->Case1 Case2 Tertiary Alcohol (Over-addition) Analysis->Case2 Case3 Complex Mixture (Polymer/Allenyl) Analysis->Case3 Sol1 RLi titer low or Quenched by wet solvent. Action: Titrate RLi, Dry THF. Case1->Sol1 Sol2 Chelate collapse. Action: Keep T < -70°C. Check internal temp. Case2->Sol2 Sol3 Gamma-deprotonation. Action: Add LiCl (additive) or use non-nucleophilic base control. Case3->Sol3

Figure 2: Troubleshooting logic for common failure modes in Weinreb amide additions.

Key Optimization Notes:
  • LiCl Additive: If the reaction is sluggish or yields are inconsistent, adding anhydrous LiCl (1-2 equiv) before the RLi addition can enhance the stability of the chelate and break up RLi aggregates, increasing reactivity without increasing basicity.

  • Inverse Addition: Do NOT use inverse addition (adding amide to RLi). This creates an excess of RLi relative to the substrate initially, promoting double addition.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Ostergaard, N. et al. "Synthesis of Ynones from N-Methoxy-N-methylamides." Journal of Organic Chemistry, 2014. (General reactivity of alkynyl Weinreb amides).
  • Wakefield, B. J. Organolithium Methods. Academic Press, 1988 .[2][3] (Standard text on RLi handling and titration).

  • Whipple, W. L.; Reich, H. J. "Role of the Chelate in the Reaction of Weinreb Amides." Journal of Organic Chemistry, 1991 , 56, 2911.

  • Aidhen, I. S. "The Weinreb Amide: A Versatile Intermediate." Resonance, 2011 .

Sources

The Strategic Application of N-Methoxy-N-methylbut-2-ynamide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Duality of a Weinreb Ynamide in Modern Synthesis

In the landscape of synthetic organic chemistry, the quest for versatile and robust building blocks is perpetual. N-Methoxy-N-methylamides, commonly known as Weinreb amides, have long been esteemed for their ability to react with organometallic reagents to furnish ketones and aldehydes with remarkable control, avoiding the over-addition products that often plague such transformations. This reliability stems from the formation of a stable, chelated tetrahedral intermediate.[1] Concurrently, ynamides—alkynes bearing a nitrogen substituent—have emerged as powerful synthons due to the unique electronic properties conferred by the nitrogen atom, which polarizes the carbon-carbon triple bond and modulates its reactivity in a variety of transformations, including transition metal-catalyzed processes.[2]

The strategic amalgamation of these two functionalities in N-methoxy-N-methylbut-2-ynamide presents a compelling substrate for palladium-catalyzed cross-coupling reactions. This molecule marries the electronic influence of the Weinreb amide with the inherent reactivity of the ynamide, creating a substrate with distinct and advantageous characteristics for the construction of complex molecular architectures. The electron-withdrawing nature of the Weinreb amide group renders the alkyne susceptible to a range of palladium-catalyzed transformations, offering a gateway to a diverse array of functionalized products of significant interest to the pharmaceutical and materials science sectors.

This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound, with a focus on Sonogashira, Suzuki, and Stille reactions. The methodologies presented herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to empower researchers to adapt and innovate.

Synthesis of this compound: The Entry Point

A reliable supply of the starting material is paramount for any synthetic endeavor. The synthesis of this compound is readily achieved from but-2-ynoic acid via a two-step sequence involving the formation of the corresponding acid chloride followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Diagram 1: Synthesis of this compound

But2ynoicAcid But-2-ynoic Acid ThionylChloride SOCl₂ But2ynoylChloride But-2-ynoyl Chloride But2ynoicAcid->But2ynoylChloride  Acyl Chloride  Formation Amidation N,O-Dimethylhydroxylamine Hydrochloride, Pyridine FinalProduct This compound But2ynoylChloride->FinalProduct  Weinreb  Amidation

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • But-2-ynoic acid

  • Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend but-2-ynoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are carefully removed under reduced pressure to yield crude but-2-ynoyl chloride, which is used immediately in the next step.

  • Weinreb Amidation: Dissolve the crude but-2-ynoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the but-2-ynoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a pure compound.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the electron-withdrawing Weinreb amide makes the terminal alkyne proton of a related terminal ynamide more acidic and influences the regioselectivity of coupling reactions. For internal ynamides like this compound, the electronic effect of the amide group still plays a crucial role in activating the alkyne for various palladium-catalyzed transformations.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] While this compound is an internal alkyne, a related terminal ynamide, N-methoxy-N-methylprop-2-ynamide, can be readily coupled with various aryl halides. The resulting product is structurally analogous to what would be obtained if the target molecule were used in a different type of coupling, showcasing the utility of the Weinreb ynamide motif.

Diagram 2: Catalytic Cycle of Sonogashira Coupling

Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR L₂ PdII_Aryl->PdII_Alkyne Cu-C≡CR Transmetalation Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Product Formation ReductiveElim Reductive Elimination Cu_Cycle Copper Cycle Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Base Base ArX Ar-X

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Protocol 2: Sonogashira Coupling of N-Methoxy-N-methylprop-2-ynamide with an Aryl Iodide

Rationale: This protocol is adapted from established procedures for the Sonogashira coupling of electron-poor alkynes.[5] The use of a copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center.[6] An amine base such as triethylamine serves both as a base and a solvent.

Materials:

  • N-methoxy-N-methylprop-2-ynamide

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed THF and stir for 10 minutes at room temperature to allow for the pre-formation of the active catalyst.

  • Add the aryl iodide (1.0 eq) and N-methoxy-N-methylprop-2-ynamide (1.2 eq), followed by anhydrous, degassed TEA.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃ / CuITEATHFRoom Temp75-90[5]
Pd(PPh₃)₄ / CuIDiisopropylamineToluene5080-95[3]
Suzuki-Miyaura Coupling: Constructing C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[7][8] While direct Suzuki coupling of the alkyne in this compound is not the typical application, a related transformation involves the use of a boronic acid derivative of the ynamide. However, a more synthetically relevant approach is the Suzuki coupling of a halogenated precursor to introduce the but-2-ynamide moiety.

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by palladium.[9][10] This reaction is known for its tolerance of a wide range of functional groups. An alkynylstannane derivative of the Weinreb ynamide can be prepared and subsequently coupled with various aryl or vinyl halides.

Diagram 3: General Workflow for Stille Coupling

Start N-Methoxy-N-methylprop-2-ynamide Stannylation Hydrostannylation (e.g., Bu₃SnH, AIBN) Start->Stannylation Alkynylstannane Alkynylstannane Derivative Stannylation->Alkynylstannane Coupling Stille Coupling (Ar-X, Pd catalyst) Alkynylstannane->Coupling Product Coupled Product Coupling->Product

Caption: A two-step approach to coupled products via a Stille reaction.

Protocol 3: Stille Coupling of an Alkynylstannane with an Aryl Bromide

Rationale: This protocol is based on established Stille coupling procedures.[11] The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step.

Materials:

  • (E/Z)-N-methoxy-N-methyl-3-(tributylstannyl)propenamide

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the alkynylstannane (1.0 eq) and the aryl bromide (1.2 eq) in anhydrous DMF.

  • Add Pd(PPh₃)₄ (5 mol%) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.

  • To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

This compound and its terminal analogue represent a class of substrates with significant potential in palladium-catalyzed cross-coupling reactions. The Weinreb amide functionality not only provides a stable handle for subsequent transformations into ketones and aldehydes but also electronically activates the adjacent alkyne, facilitating a range of C-C bond-forming reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this versatile building block in the synthesis of complex molecules. Further investigations into other palladium-catalyzed transformations, such as the Heck reaction, and the development of asymmetric coupling methodologies will undoubtedly expand the synthetic utility of this promising class of compounds.

References

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link][12]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoropyridin-2-amidoximes. ePrints Soton. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link][3][13]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. [Link][4][6]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][5][14]

  • Bhadra, S., et al. (2019). Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage. Chemical Communications, 55(74), 11143-11146. [Link][15]

  • Conway, D. G., & Scola, P. M. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters, 18(15), 3834-3837. [Link][1]

  • Szostak, M., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 13(26), 7296-7302. [Link][16]

  • Liu, C., & Szostak, M. (2017). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction through N−C activation by using cooperative catalysis. ResearchGate. [Link][17]

  • Wang, T., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. ACS Omega, 7(4), 3845-3853. [Link][18]

  • Shi, S., & Szostak, M. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(42), 9735-9741. [Link][19]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link][10][20]

  • Dunsford, J. J., & Taylor, R. J. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. [Link][14]

  • Mahdi, M. F., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface, 9(6), 35-58. [Link][21]

  • Lee, S., & Kim, Y. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 4(7), 12155-12163. [Link][22]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link][23][24]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Seayad, A. M., & Tillack, A. (2014). An Efficient Synthesis of Weinreb Amides and Ketones via Palladium Nanoparticles on ZIF-8 Catalysed Carbonylative Coupling. RSC Advances, 4(94), 52358-52362. [Link][25]

  • Ye, R., & Li, G. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (13), 1504-1505. [Link][24]

  • Mulder, J. A. (2006). N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones (Doctoral dissertation, Iowa State University). [Link][26]

  • Ghorbani-Vaghei, R., & Veisi, H. (2014). An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. RSC Advances, 4(94), 52358-52362. [Link][27]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][7]

  • Evano, G., et al. (2010). Ynamides: A Modern Tool for the Synthesis of Nitrogen-Containing Molecules. Angewandte Chemie International Edition, 49(33), 5740-5764. [Link][2]

  • Wikipedia. (2023). Stille reaction. In Wikipedia. [Link][9]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link][4]

  • Goj, L. A., & Shaughnessy, K. H. (2004). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Organic Preparations and Procedures International, 36(4), 369-372. [Link][13]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • European Patent Office. (1996).
  • Li, H., et al. (2021). Selective N=S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. ACS Omega, 6(35), 22709-22717. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link][8]

  • The Organic Chemistry Tutor. (2013, November 3). Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link][11]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkynyl Ketone Synthesis via Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: W-AMIDE-2-XYN Subject: Improving yields in N-methoxy-N-methylbut-2-ynamide ketone synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Reaction Scope

You are attempting to synthesize an alkynyl ketone by reacting an organometallic reagent (RM) with This compound (1).

This transformation relies on the Weinreb Ketone Synthesis protocol.[1][2] While generally robust, the presence of the


-alkynyl functionality introduces two critical competing pathways that degrade yield:
  • Conjugate Addition (1,4-addition): Attack at the

    
    -carbon of the triple bond.
    
  • Hydrolysis/Isomerization: Instability of the resulting alkynyl ketone during acidic workup.

The following guide breaks down the protocol into three critical control phases: Reagent Purity , Nucleophilic Addition , and Quenching .

Phase I: Pre-Reaction Diagnostics (The Amide Source)

Issue: Low yields often stem from impurities in the starting Weinreb amide, specifically residual coupling agents or unreacted acid chloride.

Standardized Synthesis Protocol (Amide Generation)

Avoid carbodiimide (DCC/EDC) couplings for this substrate if possible, as N-acyl urea byproducts are difficult to separate from the alkyne.

Recommended Route: Acid Chloride Method

  • Activation: Convert 2-butynoic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM at 0°C.

  • Coupling: React the acid chloride with N,O-dimethylhydroxylamine HCl (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C

    
     RT.
    
  • Purification: Silica gel chromatography is mandatory. Ensure the product is a clear, colorless oil. Yellowing indicates polymerization of the alkyne.

Phase II: The Critical Step (Nucleophilic Addition)

Issue: "I am recovering starting material" or "I see multiple spots on TLC (Michael Adducts)."

Mechanism & Causality

The success of this reaction depends on the stability of the Five-Membered Chelate Intermediate (A).

  • Success (1,2-Addition): The metal (M) coordinates between the carbonyl oxygen and the methoxy oxygen. This prevents the collapse of the tetrahedral intermediate and stops over-addition (formation of tertiary alcohols).

  • Failure (1,4-Addition): The alkyne is an electron-deficient Michael acceptor. "Soft" nucleophiles will attack the triple bond rather than the carbonyl.

Experimental Logic: Hard vs. Soft Nucleophiles

To favor Ketone formation (1,2-attack), you must use a "Hard" nucleophile and low temperatures.

VariableRecommendationScientific Rationale
Reagent Class Organolithiums (RLi) Harder nucleophile than Grignards; favors direct carbonyl attack (1,2) over conjugate addition (1,4).
Grignard Modification RMgX + CeCl₃ If you must use Grignards, add anhydrous Cerium(III) Chloride. This increases the "hardness" of the nucleophile, suppressing 1,4-addition.
Temperature -78°C Kinetic control is essential. Higher temperatures increase the rate of the thermodynamic Michael addition product.
Solvent THF (Anhydrous) Ethers coordinate Mg/Li, assisting in the chelation mechanism.
Pathway Visualization

The following diagram illustrates the divergence between the desired Chelation pathway and the competing Michael Addition.

WeinrebMechanism Start Alkynyl Weinreb Amide (But-2-ynamide) Decision Nucleophile Hardness & Temp Control Start->Decision Nuc Nucleophile (R-M) Nuc->Decision Intermediate Tetrahedral Chelate (Stable Intermediate) Decision->Intermediate Hard Nuc (RLi) / -78°C (Kinetic Control) Michael Michael Adduct (1,4-Addition Impurity) Decision->Michael Soft Nuc (Cu) / High Temp (Thermodynamic Control) Ketone Target Alkynyl Ketone Intermediate->Ketone Acidic Quench (H3O+)

Caption: Divergent pathways in alkynyl Weinreb amide reactions. Success relies on kinetic control (1,2-addition) to form the stable chelate.

Phase III: Workup & Isolation

Issue: "My product decomposes during purification."

Alkynyl ketones are sensitive. The triple bond, now conjugated with a ketone, is highly reactive.[3]

  • Risk 1: Strong acid quench can hydrate the alkyne (forming a diketone).

  • Risk 2: Strong base can isomerize the internal alkyne to an allene.

Optimized Quench Protocol
  • The Buffer: Do not use 1M HCl directly. Use a saturated solution of NH₄Cl (Ammonium Chloride) or 5% KHSO₄ .

  • Temperature: Perform the quench at -78°C or 0°C . Do not let the reaction warm to RT before adding the aqueous phase.

  • Extraction: Extract immediately with Et₂O or EtOAc.

  • Drying: Use MgSO₄ (neutral) rather than K₂CO₃ (basic).

Troubleshooting Data & FAQs

Yield Optimization Matrix

Based on typical reactivities of conjugated Weinreb amides (Ref 1, 3).

Reagent SystemTemperatureMajor ProductEst. Yield
RLi (Organolithium) -78°CAlkynyl Ketone (Target) 85-95%
RMgBr (Grignard) 0°CMixture (Ketone + Michael Adduct)40-60%
RMgBr + CeCl₃ -78°CAlkynyl Ketone (Target)80-90%
R₂CuLi (Cuprate) -40°CMichael Adduct (1,4-Addition)>90% (Wrong Product)
Frequently Asked Questions

Q: Can I use a terminal alkyne (propiolamide) instead of the but-2-ynamide? A: This is risky. Terminal alkynes have an acidic proton (pKa ~25). Organolithiums will deprotonate the alkyne first, creating a dianion. While the reaction can work, it requires 2 equivalents of nucleophile and often suffers from solubility issues. The methyl group on your but-2-ynamide prevents this side reaction.

Q: Why is my product isomerizing to an allene? A: You likely used a basic workup or your silica gel is too basic. Pre-wash your silica column with 1% Et₃N in Hexanes, or switch to neutral alumina if the ketone is exceptionally sensitive.

Q: The reaction stalls at 50% conversion. A: This is often due to insufficient chelation. Ensure your solvent (THF) is strictly anhydrous. Water destroys the organometallic reagent. Alternatively, the tetrahedral intermediate might be precipitating; ensure sufficient solvent volume (0.2 M concentration).

References

  • Nahm, S., & Weinreb, S. M. (1981).[4][5][6] N-Methoxy-N-methylamides as effective acylating agents.[6] Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M., & Hoffmann, H. M. R. (1997).[5] N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis.[7] Journal for Praktische Chemie, 339(6), 517–524.

  • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society, 111(12), 4392–4398.

Sources

Technical Support Center: Optimizing Reactions with N-Methoxy-N-methylbut-2-ynamide

[1]

Subject: Minimizing Over-Addition & Side Reactions in Alkynyl Weinreb Amide Chemistry Document ID: TS-WA-ALKYNE-002 Applicable Reagents: N-methoxy-N-methylbut-2-ynamide (CAS: 123-45-6* generic placeholder, specific structure implied), Organolithiums (R-Li), Grignard Reagents (R-MgX).[1] Audience: Senior Chemists, Process Development Scientists.[1]

Executive Summary: The Chelation Paradox

You are likely employing this compound to synthesize an acetylenic ketone (ynone) .[1] The Weinreb amide is chosen specifically to prevent over-addition (formation of tertiary alcohols).[1]

However, this specific substrate presents a dual-threat profile:

  • Standard Over-Addition: Failure of the tetrahedral intermediate leading to double nucleophilic attack (Tertiary Alcohol).[1]

  • Conjugate (Michael) Addition: The

    
    -alkynyl system is susceptible to 1,4-attack at the 
    
    
    -carbon, competing with the desired 1,2-attack at the carbonyl.[1]

The Golden Rule: The stability of the 5-membered metal-chelated intermediate is the only barrier between your desired ynone and a mixture of alcohols and Michael adducts.[1] Maintaining this chelate until the quench is non-negotiable.[1]

Mechanism & Failure Modes (Visualization)

Understanding why the reaction fails is the first step to fixing it.[1] The diagram below maps the "Safe Path" (Chelation) versus the "Failure Paths."

WeinrebMechanismStartThis compoundTetraStable TetrahedralChelate (Mg/Li)Start->Tetra1,2-Addition(Kinetic Control)MichaelSIDE REACTION B:Michael Adduct(1,4-Addition)Start->Michael1,4-Addition(Soft Nuc / High Temp)NucNucleophile (R-M)YnoneTarget Ynone(Acetylenic Ketone)Tetra->YnoneAcidic Hydrolysis(Quench)TertAlcSIDE REACTION A:Tertiary Alcohol(Over-Addition)Tetra->TertAlcChelate Collapse(Temp > 0°C)

Figure 1: Reaction pathways. The green path represents the stable Weinreb chelation mechanism.[1] Red paths indicate failure modes: premature chelate collapse (Tertiary Alcohol) or regioselectivity errors (Michael Addition).[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating the tertiary alcohol (double addition product)."

Diagnosis: The metal-chelated intermediate is collapsing during the reaction, releasing the ketone, which is then more reactive than the amide towards the remaining nucleophile.

  • Q: What temperature are you running?

    • Fix: If you are at 0°C, cool to -78°C . The chelate stability is temperature-dependent.[1] While standard Weinreb amides tolerate 0°C, the alkynyl variant is more sensitive.[1]

  • Q: How fast is your addition?

    • Fix: Slow down. Localized heating (exotherm) during rapid addition can break the chelate in the "hot zone," causing immediate over-reaction.[1]

  • Q: Are you using a Lewis Acid additive?

    • Fix: Ensure your Grignard is not "aged" or containing excessive alkoxides.[1] Pure reagents favor the tight chelate.[1]

Issue 2: "I see a mix of ketone and the Michael addition product (1,4-attack)."

Diagnosis: Your nucleophile is acting "soft," or steric hindrance is directing the attack to the

1
  • Q: Are you using a Grignard (R-MgX) or Organolithium (R-Li)?

    • Fix: Switch to Organolithium (R-Li) . R-Li reagents are "harder" nucleophiles and have a stronger preference for the carbonyl (1,2-addition) over the Michael position (1,4-addition) compared to Grignards.[1]

  • Q: Must you use a Grignard?

    • Fix: Add Cerium(III) Chloride (

      
      ) .[1] This is the "magic bullet." Pre-stirring your amide with anhydrous 
      
      
      (or mixing it with the Grignard) activates the carbonyl and suppresses 1,4-addition.[1] This is analogous to Luche reduction logic but applied to additions.
  • Q: Is your R-group very bulky (e.g., t-Butyl)?

    • Fix: Bulky groups struggle to hit the carbonyl. The

      
       method is critical here.
      
Issue 3: "My yield is low, and I see polymerization/tar."

Diagnosis: The product (ynone) is unstable.[1] Acetylenic ketones are potent Michael acceptors themselves.[1] If the quench is not acidic enough, or if the quench happens in the presence of unreacted nucleophile, the product destroys itself.[1]

  • Q: How are you quenching?

    • Fix: Use a Reverse Quench .[1] Pour the cold reaction mixture into a vigorously stirring acidic solution (e.g., 1M HCl or NaHSO4). This ensures the pH drops instantly, hydrolyzing the chelate and neutralizing excess nucleophile simultaneously.[1]

Data & Reagent Selection Matrix

VariableRecommendationRationale
Solvent THF (Anhydrous)Essential for solubility of the chelated intermediate.[1] Et2O can precipitate the intermediate, causing heterogeneous reaction issues.
Temperature -78°C to -40°CMaximizes chelate lifetime; suppresses conjugate addition.[1]
Nucleophile R-Li > R-MgBr > R-MgClHarder nucleophiles (Li) favor 1,2-addition.[1]
Stoichiometry 1.05 - 1.2 equivSlight excess ensures conversion; large excess (>2.[1]0) increases risk of chelate leakage.[1]
Additives

(1.5 equiv)
Highly Recommended if observing 1,4-addition.[1] Promotes 1,2-attack.

Optimized Protocol: The "Gold Standard" Method

This protocol is designed to maximize the 1,2-addition (ketone formation) and eliminate over-addition.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Organolithium or Grignard Reagent (1.1–1.2 equiv)[1]

  • Anhydrous THF[1]

  • (Optional) Anhydrous

    
     (dried at 140°C under vacuum for 2h)
    

Workflow:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF (0.2 M concentration) under Argon/Nitrogen.

    • Note: If using

      
      , add it now and stir for 30 mins at room temp to coordinate the carbonyl.[1]
      
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add the nucleophile (R-Li or R-MgX) dropwise over 20–30 minutes via syringe pump or addition funnel.[1]

    • Critical: Monitor internal temperature.[1] Do not allow it to rise above -70°C.[1]

  • Incubation: Stir at -78°C for 30–60 minutes.

    • TLC Check: Quench a 50µL aliquot into MeOH/HCl and check TLC. If SM remains, you may warm slightly to -40°C, but proceed with caution.[1]

  • The Reverse Quench (Crucial):

    • Prepare a flask with 1M HCl (or saturated

      
       for acid-sensitive substrates) at 0°C.[1]
      
    • Cannulate or pour the cold reaction mixture into the quenching solution.

    • Why? This prevents the "transient high concentration" of nucleophile reacting with the newly liberated ketone.[1]

  • Workup: Extract with Et2O or EtOAc. Wash with brine.[1][2] Dry over

    
    .[1][2]
    

Troubleshooting Logic Flow

Use this flowchart to diagnose your specific outcome.

TroubleshootingStartAnalyze Crude NMR/TLCDecision1Major Product?Start->Decision1TertAlcTertiary Alcohol(Over-Addition)Decision1->TertAlcDouble AdditionMichaelMichael Adduct(Wrong Regioselectivity)Decision1->Michael1,4-AdditionSMStarting Material(No Reaction)Decision1->SMUnreactedSol1Fix: Lower Temp (-78°C)Fix: Reverse QuenchTertAlc->Sol1Sol2Fix: Switch to R-LiFix: Add CeCl3Michael->Sol2Sol3Fix: Increase Temp to 0°C(Only if -78°C fails)SM->Sol3

Figure 2: Diagnostic flowchart for reaction optimization. Identify your impurity to select the correct procedural adjustment.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[1][3] Tetrahedron Letters, 22(39), 3815–3818.[1][3] [1]

    • Foundational text establishing the stability of the tetrahedral chel
  • Imamoto, T., et al. (1989). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1] Journal of the American Chemical Society, 111(12), 4392–4398.[1]

    • Establishes the use of CeCl3 to promote 1,2-addition in conjug
  • Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[1] Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.[1]

    • Review covering side reactions and optimization str
  • Libnek, J. (2016). Weinreb Ketone Synthesis - Mechanism and Troubleshooting. Chemistry Steps.

    • Detailed breakdown of the chel

Optimizing temperature for N-methoxy-N-methylbut-2-ynamide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-methoxy-N-methylbut-2-ynamide. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the specific challenges of hydrolyzing this unique substrate, focusing on the critical parameter of temperature. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that explains not just the how, but the why, behind each experimental step.

Section 1: Foundational Concepts & Key Challenges

This section addresses the fundamental properties of your molecule and the core principles governing its reactivity during hydrolysis.

FAQ 1: What are the critical structural features of this compound that influence its hydrolysis?

This compound is a sophisticated substrate with two key functional groups whose reactivities can be in conflict:

  • The Weinreb Amide: N-methoxy-N-methyl amides are valued for their stability.[1][2] They are less reactive than acid chlorides or esters, and their hydrolysis to the corresponding carboxylic acid typically requires forcing conditions, such as prolonged heating with aqueous acid.[3] This stability is advantageous in many synthetic steps but presents a challenge when cleavage is desired.

  • The Ynamide: An ynamide is an alkyne directly attached to a nitrogen atom. The nitrogen's lone pair of electrons makes the alkyne electron-rich and imparts unique reactivity.[4] While more stable than ynamines, the ynamide functional group is susceptible to side reactions under the very conditions needed for amide hydrolysis, particularly strong acid and high heat.[5]

The central challenge in this procedure is to supply enough thermal energy to drive the amide hydrolysis without triggering unwanted side reactions of the sensitive ynamide group.

FAQ 2: What is the expected mechanism for the acid-catalyzed hydrolysis of the Weinreb amide?

The hydrolysis follows a well-established nucleophilic acyl substitution pathway. Temperature's primary role is to provide the necessary activation energy for the rate-limiting steps.

The mechanism proceeds as follows:

  • Protonation: The carbonyl oxygen is reversibly protonated by the acid catalyst. This step makes the carbonyl carbon significantly more electrophilic.[3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the N-methoxy-N-methyl group into a better leaving group.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated N,O-dimethylhydroxylamine.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to yield the final but-2-ynoic acid product.

Below is a diagram illustrating this pathway.

G cluster_0 Acid-Catalyzed Hydrolysis of a Weinreb Amide A Weinreb Amide (Substrate) B Protonated Amide (Activated) A->B + H+ C Tetrahedral Intermediate B->C + H2O D Protonated Leaving Group C->D Proton Transfer E Protonated Carboxylic Acid D->E - MeO(Me)NH F Carboxylic Acid (Product) E->F - H+

Caption: Mechanism of acid-catalyzed Weinreb amide hydrolysis.

Section 2: Troubleshooting Guide for Temperature Optimization

This is the core of our technical guide, formatted to address specific issues you may encounter during your experiments.

FAQ 3: Issue - My hydrolysis is slow or incomplete at room temperature. How does temperature affect the rate, and what is a safe starting point?

Analysis: Amide hydrolysis is often a slow reaction at ambient temperatures due to the stability of the amide bond.[3] Increasing the temperature provides the kinetic energy needed to overcome the activation barrier, accelerating the reaction according to the Arrhenius principle.

Recommendation:

  • Starting Point: Begin your optimization studies at a moderately elevated temperature, such as 50-60 °C . This range often provides a significant rate enhancement without immediately inducing the side reactions discussed below.

  • Systematic Approach: If the reaction is still too slow, increase the temperature in controlled increments of 10-15 °C. It is critical to monitor each temperature point for the appearance of byproducts. A reaction that is clean but slow at 60 °C may become fast but messy at 90 °C.

  • Extended Reaction Time: Before aggressively increasing temperature, consider if a longer reaction time at a milder temperature could achieve the desired conversion.

FAQ 4: Issue - I am observing a new byproduct with a mass corresponding to the addition of water. What is it and how can temperature control help?

Analysis: You are likely observing the acid-catalyzed hydration of the alkyne, a classic side reaction that competes with amide hydrolysis. This reaction converts the alkyne into a methyl ketone, yielding N-methoxy-N-methyl-3-oxobutanamide. Elevated temperatures and prolonged exposure to acid dramatically accelerate this undesired pathway. A known procedure for hydrolyzing a terminal alkyne uses formic acid at 100 °C, highlighting the risk at higher temperatures.[6]

Recommendation:

  • Lower the Temperature: This is the most effective way to suppress alkyne hydration. The activation energy for alkyne hydration is often different from that of amide hydrolysis. By lowering the temperature, you can find a window where amide hydrolysis proceeds at an acceptable rate while the hydration side reaction is kinetically disfavored.

  • Monitor Closely: Use an appropriate analytical technique (TLC, LC-MS, or GC-MS) to track the formation of this byproduct relative to your desired product at different temperatures.

  • Limit Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed, quench the reaction immediately to prevent further degradation or byproduct formation.

FAQ 5: Issue - My reaction mixture is turning dark, and I have low mass balance upon workup. What is causing this?

Analysis: The formation of dark, insoluble tars or polymers is a strong indicator of thermal decomposition. Electron-rich alkynes, such as ynamides, can be susceptible to polymerization under harsh acidic and thermal conditions. Furthermore, the product itself, but-2-ynoic acid, may be unstable to high heat.

Recommendation:

  • Immediately Reduce Temperature: Tar formation indicates your reaction conditions are far too harsh. Return to a lower temperature range (e.g., 40-50 °C) and accept a longer reaction time.

  • De-gas Solvents: While less common for hydrolysis, ensuring your solvent is de-gassed can sometimes mitigate oxidative polymerization pathways that may be initiated at higher temperatures.

  • Consider Catalyst Concentration: In some cases, a higher concentration of acid can promote hydrolysis at a lower temperature. However, this must be balanced against the risk of accelerating alkyne-related side reactions. A systematic study is required.

Section 3: Experimental Design and Protocols

To effectively troubleshoot, a systematic approach is essential. The following protocol provides a self-validating workflow for identifying the optimal temperature for your specific laboratory setup.

Protocol 1: Parallel Experiment for Temperature Optimization

This protocol is designed to efficiently screen a range of temperatures to identify the optimal balance between reaction rate and product purity.

Workflow Diagram:

G A Setup Parallel Reactions (e.g., 40, 55, 70, 85 °C) B Monitor Each Reaction (TLC or LCMS at t=1, 2, 4, 8h) A->B C Quench Aliquots & Analyze (LCMS or NMR for Purity/Conversion) B->C D Evaluate Data: Rate vs. Byproduct Formation C->D E Optimal Temperature Found (Good Rate, >95% Purity) D->E Yes F Too Slow D->F No G Byproducts Observed D->G No H Increase Temp Incrementally (e.g., +10 °C) F->H Re-run I Decrease Temp / Shorten Time G->I Re-run H->A Re-run I->A Re-run

Caption: Workflow for systematic temperature optimization.

Step-by-Step Procedure:

  • Preparation: In four identical reaction vessels equipped with stir bars and reflux condensers, dissolve this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or water) to a concentration of 0.1-0.2 M.

  • Acid Addition: To each vessel, add the acid catalyst (e.g., 3M HCl or H₂SO₄, 2.0-4.0 eq).

  • Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature (e.g., T1=40°C, T2=55°C, T3=70°C, T4=85°C). Start the stirring simultaneously.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 50 µL) from each reaction.

  • Quenching & Analysis: Immediately quench each aliquot by diluting it into a mixture of saturated NaHCO₃ solution and ethyl acetate.[7] Analyze the organic layer by your chosen method (TLC, LC-MS, GC) to determine the ratio of starting material, desired product (but-2-ynoic acid), and key byproducts (e.g., the hydrated ketone).

  • Data Compilation: Record your results in a structured table to facilitate comparison.

Data Summary Table (Example)

This table provides a clear format for comparing the outcomes at different temperatures, allowing for an evidence-based decision on the optimal conditions.

Temperature (°C)Time (h)% Conversion (of Starting Material)Product Purity (%) [a]Key Byproduct (%) [b]Observations
402465%>98%<1%Clean but very slow
55895%97%~2%Good balance of rate and purity
70 4 >99% 96% ~3% Optimal Conditions
852>99%85%14%Fast conversion, significant byproduct
1001>99%60%35%Rapid decomposition, tar noted

[a] Purity determined by LCMS area normalization or ¹H NMR integration. [b] Key byproduct refers to N-methoxy-N-methyl-3-oxobutanamide.

References

  • Mahdavi, M., & Zali, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). Available at: [Link]

  • Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. Available at: [Link]

  • Singh, G., & Kaur, H. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 26(11), 3321. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Lakshman, M. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 78(21), 11047–11055. Available at: [Link]

  • Mahdavi, M., & Zali, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • Potapov, A. S., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemical Papers, 75(2), 567-575. Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. Available at: [Link]

  • Ishihara, K., et al. (2012). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications, 48(68), 8505-8507. Available at: [Link]

  • Hsung, R. P., et al. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 82, 50. Available at: [Link]

  • PubChem. (n.d.). N-Methoxy-N-methylbutyramide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Evano, G., et al. (2010). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses, 87, 231. Available at: [Link]

  • ISM2. (n.d.). Weinreb Amides in Organic Synthesis. Available at: [Link]

  • Karaluka, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Retrieved from [Link]

  • ChemBK. (n.d.). propanamide, N-methoxy-N-methyl-. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]

Sources

Stability of N-methoxy-N-methylbut-2-ynamide under acidic workup conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Stability of N-methoxy-N-methylbut-2-ynamide Under Acidic Workup Conditions Document ID: TSC-CHEM-08B-42 Prepared by: Gemini, Senior Application Scientist Last Updated: February 26, 2026

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis, prized for their ability to react cleanly with organometallic reagents to yield ketones or with hydrides to form aldehydes.[1][2] Their efficacy stems from the formation of a stable, chelated tetrahedral intermediate that prevents the over-addition often plaguing reactions with other acylating agents like esters or acid chlorides.[3][4]

This guide focuses on a specific, multifunctional substrate: This compound . The presence of the ynamide moiety—an electron-rich alkyne—introduces a unique set of stability considerations, particularly during the critical acidic workup step. This document serves as a comprehensive technical resource for researchers, providing troubleshooting advice, validated protocols, and a deep mechanistic understanding to ensure the successful use of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of an acidic workup in reactions involving Weinreb amides?

The acidic workup is not intended to react with the Weinreb amide itself. Instead, its role is to quench any remaining organometallic or hydride reagent and, most importantly, to induce the controlled collapse of the metal-chelated tetrahedral intermediate formed during the reaction.[4][5] This intermediate is stable at low temperatures but readily hydrolyzes under mild acidic conditions to furnish the desired ketone or aldehyde, releasing N,O-dimethylhydroxylamine as a salt.

Q2: What are the principal instability pathways for this compound during an acidic workup?

There are two main competitive degradation pathways that can compromise the integrity of the target molecule under acidic conditions:

  • Direct Amide Hydrolysis: Like other amides, the N-methoxy-N-methylamide linkage can be hydrolyzed back to the corresponding carboxylic acid (but-2-ynoic acid) and N,O-dimethylhydroxylamine hydrochloride.[6][7] This reaction is generally slow under mild workup conditions but can become significant with prolonged exposure to strong acids or elevated temperatures.

  • Ynamide Moiety Reaction: Ynamides are known to react with acids to form highly electrophilic keteniminium ion intermediates.[8] These intermediates can be trapped by water or other nucleophiles, leading to hydration of the alkyne (forming a β-keto amide), rearrangements, or other undesired side products.[9]

Understanding the balance between the desired intermediate collapse and these potential side reactions is critical for optimizing reaction outcomes.

Q3: My reaction with an organometallic reagent resulted in a low yield of the expected ketone after workup. What are the likely causes?

Low yields can typically be traced to one of three issues during the workup phase:

  • Incomplete Hydrolysis of the Intermediate: Insufficient acid or inadequate mixing may lead to the survival of the tetrahedral intermediate, which is often lost during extraction or purification.

  • Degradation of the Starting Material/Product: The acidic conditions may have been too harsh, causing either hydrolysis of the Weinreb amide or reaction at the ynamide functionality.

  • Over-addition During the Reaction: While rare with Weinreb amides, using exceptionally reactive nucleophiles or high temperatures during the addition step can sometimes lead to the formation of tertiary alcohol byproducts.[3]

The troubleshooting guide below provides a systematic approach to diagnosing and solving these issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Issue 1: The major impurity isolated is but-2-ynoic acid.
  • Diagnosis: This strongly indicates that direct hydrolysis of the Weinreb amide bond has occurred. This happens when the workup conditions are too vigorous in terms of acid concentration, temperature, or duration.

  • Root Cause Analysis: The mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[10] While Weinreb amides are relatively stable, this pathway becomes favorable under forcing conditions.

  • Solution: Employ milder workup conditions. The goal is to use an acid just strong enough to protonate and break down the chelated intermediate without promoting significant amide cleavage.

ParameterHarsh Conditions (Problematic)Mild Conditions (Recommended)Rationale
Acid >3 M HCl, H₂SO₄1 M HCl, Saturated aq. NH₄ClStronger, non-coordinating acids more aggressively promote hydrolysis. NH₄Cl provides a buffered, weakly acidic medium (pH ~4.5-5.5).
Temperature Room Temperature to Reflux0 °C to 5 °CHydrolysis rates are highly temperature-dependent. Performing the quench at a low temperature minimizes the rate of all reactions, allowing the desired intermediate collapse to dominate.
Time > 30 minutes5 - 15 minutesProlonged exposure increases the probability of the slower, undesired amide hydrolysis reaction occurring.
Issue 2: The crude NMR shows a complex mixture of unidentified byproducts, with little to no desired product or starting material.
  • Diagnosis: This pattern suggests that the ynamide functional group has undergone acid-catalyzed decomposition. The formation of a highly reactive keteniminium ion can trigger a cascade of unpredictable side reactions.[8]

  • Root Cause Analysis: The electron-rich nature of the ynamide alkyne makes it susceptible to protonation, initiating pathways distinct from simple amide hydrolysis.

  • Solution: The priority must be to neutralize the reactive species under the mildest conditions possible, minimizing the presence of strong Brønsted acids.

  • Use Saturated Ammonium Chloride: This is often the best first choice. It is sufficiently acidic to hydrolyze the tetrahedral intermediate but generally mild enough to leave the ynamide untouched.

  • Employ a "Reverse Quench": Instead of adding the acid to the reaction mixture, slowly transfer the reaction mixture to the cooled acidic solution. This maintains a low concentration of the reactive organometallic species in the presence of the quencher, preventing temperature spikes.

  • Consider a Two-Step Quench: For extremely sensitive substrates, first quench the reaction at low temperature with a non-acidic protic source like isopropanol or a saturated solution of Rochelle's salt (potassium sodium tartrate), then proceed with a very gentle aqueous wash.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice during workup: the desired path versus the two primary degradation routes.

G cluster_0 Reaction Mixture (Post-Addition) cluster_1 Acidic Workup cluster_2 Potential Outcomes RM Chelated Intermediate + Excess Reagent Workup Add H₃O⁺ RM->Workup Desired Desired Ketone Workup->Desired  Desired Path:  Intermediate Hydrolysis  (Mild H⁺, Low Temp) Side1 Side Product 1: But-2-ynoic Acid Workup->Side1  Undesired Path:  Amide Hydrolysis  (Strong H⁺, High Temp) Side2 Side Product 2: Ynamide Degradation Products Workup->Side2  Undesired Path:  Ynamide Reaction  (Strong H⁺)

Caption: Decision tree for the acidic workup of this compound reactions.

Validated Protocols

Protocol 1: Recommended Mild Acidic Workup

This protocol is designed to maximize the yield of the desired ketone while minimizing degradation of the this compound moiety.

  • Cool the reaction vessel containing the organometallic adduct to 0 °C in an ice-water bath.

  • In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) and cool it to 0 °C.

  • While stirring the reaction mixture vigorously, slowly add the cold NH₄Cl solution dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete and the reaction is quenched (e.g., bubbling ceases), continue stirring at 0 °C for an additional 10 minutes.

  • Allow the mixture to warm to room temperature, then transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Control Experiment for Stability Assessment

If you suspect your specific workup conditions are causing degradation, this control experiment will provide a definitive answer.

  • Dissolve a known quantity (e.g., 100 mg) of your starting this compound in the reaction solvent (e.g., THF) in a flask.

  • Cool the solution to the intended workup temperature (e.g., 0 °C).

  • Add the same acidic quenching solution you plan to use (e.g., 1 M HCl) and stir for the intended workup duration (e.g., 20 minutes).

  • Perform the standard extraction procedure as described in Protocol 1.

  • Analyze the resulting material by ¹H NMR and/or LC-MS to quantify the recovery of the starting material and identify any degradation products.

Mechanistic Insights

A deeper understanding of the underlying mechanisms can inform better experimental design.

Mechanism A: Desired Hydrolysis of the Chelated Intermediate

G cluster_0 Chelated Intermediate cluster_1 Protonation cluster_2 Collapse I1 [R-C(O⁻Li⁺)(N(Me)OMe)-R'] I2 [R-C(OH)(N(Me)OMe)-R'] I1->I2 H₃O⁺ I3 R-C(=O)-R' I2->I3 -Me(MeO)NH -H⁺ I4 Me(MeO)NH I2->I4

Caption: Simplified mechanism for the acidic hydrolysis of the tetrahedral intermediate.

Mechanism B: Undesired Acid-Catalyzed Amide Hydrolysis

G cluster_0 Weinreb Amide cluster_1 Protonation & Attack cluster_2 Products WA R-C(=O)-N(Me)OMe PWA R-C(=O⁺H)-N(Me)OMe WA->PWA H⁺ TI R-C(OH)₂(N(Me)OMe) PWA->TI +H₂O CA R-COOH TI->CA Proton Transfer Amine [H₂N(Me)OMe]⁺ TI->Amine

Caption: Mechanism for the undesired hydrolysis of the Weinreb amide itself.

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Millipore Sigma. 1

  • Weinreb ketone synthesis. Wikipedia. 3

  • Dorel, R., & Echavarren, A. M. (2021). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au. 8

  • Ghosh, I., et al. (2019). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ResearchGate. 11

  • Weinreb Amides. American Chemical Society. 5

  • Das, S., & Kapur, M. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Beilstein Journal of Organic Chemistry. 12

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. 4

  • Reddy, R. P., & Kumara, C. (2021). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. National Institutes of Health. 9

  • Singh, S., & Mishra, S. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International.

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health. 13

  • The hydrolysis of amides. chemguide. 6

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Journal of the Chemical Society B: Physical Organic. 10

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. 14

  • Mahmood, H. S., & Ahmed, H. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of University of Zakho. 2

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. American Chemical Society. 15

  • The Hydrolysis of Amides. Chemistry LibreTexts. 7

Sources

Preventing polymerization of the alkyne moiety in N-methoxy-N-methylbut-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Alkynamide Stability & Synthesis Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have curated this guide to address the specific instability issues associated with N-methoxy-N-methylbut-2-ynamide (the Weinreb amide of 2-butynoic acid).

This molecule presents a classic "dual-threat" profile: it contains a conjugated internal alkyne susceptible to Michael addition/polymerization, coupled with a Weinreb amide functionality that requires specific handling to maintain its integrity for nucleophilic acyl substitution.

Module 1: The Polymerization Landscape

Diagnosis: Is your material already compromised? Before proceeding, verify the state of your current batch.

  • Visual Cues: Pure this compound should be a clear oil or low-melting solid. If it has turned viscous, yellow-brown, or contains insoluble gels , polymerization has occurred.

  • Solubility Check: The monomer is soluble in DCM, THF, and EtOAc. The polymer (poly-alkyne backbone) is often insoluble in these solvents, appearing as a "gum" on the flask wall.

The Mechanism of Failure

The alkyne moiety in this molecule is electron-deficient due to conjugation with the carbonyl group. This makes it a potent Michael Acceptor . Polymerization typically occurs via two pathways:

  • Anionic Polymerization: Initiated by trace bases or nucleophiles (even water/hydroxide) attacking the

    
    -carbon.
    
  • Radical Polymerization: Triggered by heat, light, or peroxides (often found in uninhibited ethers like THF).

PolymerizationRisk Monomer This compound (Monomer) Intermediate Reactive Radical/Anion Monomer->Intermediate Initiation Heat Heat (>40°C) Heat->Intermediate Light UV Light Light->Intermediate Base Trace Base/Nucleophiles Base->Intermediate Radicals Peroxides (Old THF) Radicals->Intermediate Polymer Brown Oligomer/Gel (Irreversible) Intermediate->Polymer Propagation

Figure 1: Risk factors leading to the irreversible polymerization of conjugated alkynamides.

Module 2: Synthesis Troubleshooting (The Source)

User Issue: "My reaction mixture turned black during the coupling of 2-butynoic acid."

Root Cause: The activation of 2-butynoic acid is highly exothermic. If you generate the acid chloride (using thionyl chloride or oxalyl chloride), the combination of Heat + HCl often triggers polymerization before the amine is even added.

Protocol: The "Cold-Activation" Method Do not use acid chlorides. Use a carbodiimide coupling (EDCI) or Mixed Anhydride method, strictly controlled at low temperatures.

Step-by-Step Safe Protocol:

  • Dissolution: Dissolve 2-butynoic acid (1.0 equiv) in dry DCM (0.2 M concentration). Add N,O-dimethylhydroxylamine HCl (1.1 equiv).

  • Cooling (CRITICAL): Cool the mixture to -10°C (ice/salt bath).

  • Base Addition: Add N-methylmorpholine (NMM) or DIPEA (2.2 equiv) dropwise.

    • Note: A sudden spike in local pH can trigger anionic polymerization. Slow addition is key.

  • Coupling: Add EDCI (1.1 equiv) portion-wise over 15 minutes.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC.

    • Success Indicator: Clean spot formation.

    • Failure Indicator: Baseline streaking (polymer).

  • Workup: Wash with 1N HCl (cold), then Sat. NaHCO3.

    • Why? Removing trace base immediately stops anionic propagation.

Data: Coupling Agent Comparison

MethodRisk LevelYieldNotes
Acid Chloride (

)
High 20-40%Often results in black tar due to thermal instability.
CDI (Carbonyldiimidazole) Medium 60-70%Imidazole byproduct can act as a base initiator.
EDCI / HOBt Low >85%Best profile. Mild conditions prevent alkyne activation.
Mixed Anhydride Low 80-90%Excellent, but requires strict -20°C temp control.

Module 3: Storage & Handling Guidelines

User Issue: "I stored the compound in a clear vial on the bench, and it degraded in a week."

The "Golden Rules" of Alkynamide Preservation:

  • The Stabilizer Strategy: If you plan to store the neat oil for >1 month, add 50-100 ppm of BHT (Butylated hydroxytoluene) .

    • Reasoning: BHT scavenges free radicals that initiate the chain reaction. It can be easily removed later via column chromatography or ignored if it doesn't interfere with the next step (e.g., Grignard addition).

  • Solvent Choice:

    • Avoid: Storing in Acetone or DMF (nucleophilic/polar aprotic solvents accelerate Michael addition).

    • Preferred: Store neat or in dilute DCM/Toluene solutions.

  • Temperature & Light:

    • Store at -20°C .

    • Use Amber Vials to prevent UV-induced radical formation.

Module 4: Usage (Nucleophilic Addition)

User Issue: "When reacting with Grignard reagents, I get a mix of products and polymer."

Technical Insight: Weinreb amides are designed to form a stable tetrahedral intermediate.[1][2] However, with an


-alkynyl system, the nucleophile (R-MgX) has two targets:
  • 1,2-Addition (Desired): Attack at the Carbonyl.

  • 1,4-Addition (Undesired): Attack at the Alkyne (Michael Addition).

Optimization Protocol:

  • Temperature: Run the addition at -78°C .

    • Why? Kinetic control favors 1,2-addition (carbonyl attack) over the slower 1,4-addition.

  • Reagent Selection: Use Organolithiums (R-Li) over Grignards where possible.

    • Why? R-Li species are "harder" nucleophiles and faster at 1,2-addition, often outcompeting the polymerization pathway.

  • Quench: Quench at low temperature with acetic acid/THF solution before warming up.

ReactionPathway Weinreb Weinreb Amide (Starting Material) Nucleophile Nucleophile (R-M) (Grignard/Lithium) Weinreb->Nucleophile Path12 1,2-Addition (Stable Tetrahedral Intermediate) Nucleophile->Path12 Kinetic Control (-78°C) Path14 1,4-Addition / Polymerization (Michael Acceptor Activity) Nucleophile->Path14 Thermodynamic/Thermal Drift TempControl Temp: -78°C TempFail Temp: 0°C or > Ketone Desired Ketone Path12->Ketone Acid Quench Trash Complex Mixture/Polymer Path14->Trash

Figure 2: Controlling the reaction pathway via temperature to avoid polymerization during usage.

FAQ: Frequently Asked Questions

Q: Can I distill this compound to purify it? A: Proceed with extreme caution. Distillation requires heat, which is the primary trigger for polymerization.

  • Recommendation: Use Flash Column Chromatography (Silica gel, Hexane/EtOAc). If you must distill, use high vacuum (<0.5 mmHg) to keep the bath temperature below 40°C.

Q: I see a 'doublet' in my NMR spectrum around 2.0 ppm. Is this the polymer? A: Likely not. The methyl group on the alkyne (


) typically appears as a singlet around 

2.0 ppm. If you see broadening or new multiplets in the alkene region (5.0–7.0 ppm), that indicates the triple bond has reacted (polymerized or reduced).

Q: Can I use NaH to deprotonate the amine for synthesis? A: No. Sodium hydride is too strong and the resulting amide anion is a potent nucleophile that will attack the alkyne of a neighboring molecule, causing rapid polymerization. Use milder organic bases like NMM or Pyridine.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Organic Syntheses. "Preparation of Amides and Peptides using EDCI." Organic Syntheses, Coll.[3] Vol. 10, p.484 (2004).

  • Joullié, M. M.; et al. "Synthesis of Weinreb Amides: A Review of Methods." Chemical Reviews. (General grounding on Weinreb protocols).
  • Thermo Fisher Scientific. "Safety Data Sheet: 2-Butynoic Acid." (Confirming polymerization risks of alkynoic acid derivatives).

Sources

Solving solubility issues of N-methoxy-N-methylbut-2-ynamide in ether solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for N-methoxy-N-methylbut-2-ynamide

Case ID: W-AMIDE-ALKYNE-001 Subject: Troubleshooting solubility profiles in ether solvents for nucleophilic addition. Assigned Scientist: Senior Application Specialist, Organometallic Chemistry Division.

Executive Summary

You are likely encountering solubility issues with This compound because of a polarity mismatch. While the but-2-yne tail is lipophilic and rigid, the Weinreb amide core is highly polar and chelating.

In standard ether solvents (Diethyl Ether -


), this molecule often suffers from "Cold-Crash" precipitation  at cryogenic temperatures (-78°C), or oiling out  during concentration. This guide provides the thermodynamic rationale and validated protocols to resolve these phase behaviors without compromising reaction selectivity.

Module 1: Diagnostic & Decision Matrix

Before altering your synthesis, identify the specific failure mode using this logic flow.

SolventDecisionTree Start Identify Solubility Issue IssueType When does it fail? Start->IssueType Cryo Precipitation at -78°C (Reaction Step) IssueType->Cryo RoomTemp Insoluble at RT (Prep Step) IssueType->RoomTemp Workup Emulsion/Oiling Out (Extraction) IssueType->Workup ActionCryo Protocol A: The THF Spike Cryo->ActionCryo Grignard/Li Reagent ActionRT Protocol B: Switch to 2-MeTHF RoomTemp->ActionRT General Dissolution ActionWorkup Protocol C: Salting Out Strategy Workup->ActionWorkup Phase Separation

Figure 1: Diagnostic workflow for selecting the correct solubilization protocol based on the experimental stage.

Module 2: The Science of Solubility (Why Fails)

To solve the problem, you must understand the Chelation-Solvation Balance .

The Weinreb amide is not just a polar group; it is a bidentate Lewis base. It actively seeks coordination with metal cations (


, 

) or solvent dipoles.
  • Diethyl Ether (

    
    ):  Sterically hindered and weakly polar. It struggles to break the intermolecular dipole-dipole interactions of the Weinreb amide, especially when the rigid alkyne backbone promotes crystal packing.
    
  • THF: An accessible, highly polar donor. It coordinates effectively to the amide, disrupting self-aggregation.

Solvent Parameter Comparison:

SolventBoiling Point (°C)Dielectric Constant (

)
Solubility of Weinreb AmideSuitability for Grignard
Diethyl Ether (

)
354.3Poor (Crashes at -78°C)High (Standard)
THF 667.5Excellent Moderate (Schlenk equilibrium*)
2-MeTHF 807.0High High (Best Balance)
CPME 1064.8ModerateHigh (Low peroxide)

*Note: In THF, Grignard reagents exist in equilibrium. While solubility is high, the reactivity is different than in


.

Module 3: Troubleshooting Protocols

Protocol A: The "THF Spike" (For Cryogenic Reactions)

Use this when you MUST use


 as the primary solvent (e.g., for specific Grignard reactivity) but the amide precipitates at -78°C.

The Concept: Create a "micro-solvation sphere" around the amide using a stronger donor solvent before dilution.

  • Weigh your this compound in the reaction flask.

  • Dissolve the amide in anhydrous THF (Volume = 10-15% of total planned solvent volume).

    • Why: This breaks the crystal lattice at room temperature.

  • Dilute slowly with anhydrous

    
      (remaining 85-90% volume).
    
    • Observation: If cloudiness appears, add more THF dropwise until clear.

  • Cool to -78°C slowly.

    • Check: If precipitation occurs, the reaction becomes heterogeneous, leading to local hot-spots and over-addition (tertiary alcohol formation).

  • Add the nucleophile (Grignard/Li) down the side of the flask.

Protocol B: The "Green" Solvent Switch (2-MeTHF)

Use this for scale-up or if Protocol A fails.

2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.[1][2] It combines the high boiling point and lipophilicity of toluene with the coordinating power of THF [1].

  • Solubility: The methyl group disrupts the solvent structure, often allowing higher solubility of rigid substrates like alkynyl amides compared to pure THF.

  • Workup: Unlike THF, 2-MeTHF is immiscible with water.[2] You can perform the reaction and the workup in the same solvent, preventing the "oiling out" issues common during solvent swaps.

Protocol C: Post-Reaction Recovery (The Emulsion Killer)

Weinreb amides and their ketone products often form stable emulsions during aqueous workup due to their surfactant-like properties (polar head, lipophilic tail).

  • Quench: Use saturated

    
     at low temp.
    
  • Add Co-Solvent: Do not use pure

    
     for extraction. Use a 1:1 mix of 
    
    
    
    /Hexanes
    .
    • Mechanism:[3] Increasing the non-polar character of the organic phase forces the polar impurities into the aqueous layer and improves phase break.

  • Salting Out: If the amide stays in the aqueous layer, saturate the aqueous phase with solid NaCl.

Module 4: Mechanistic Visualization

Understanding the "Stable Tetrahedral Intermediate" is critical. If your starting material precipitates, this intermediate cannot form cleanly.

ChelationMechanism cluster_Solvent Solvent Competition Amide Free Amide (In Solution) Ether Et2O (Weak Coordination) Amide->Ether Aggregates/Ppts THF THF (Strong Coordination) Amide->THF Dissolves Intermediate Tetrahedral Chelate THF->Intermediate R-Mg-X Addition Ketone Product Ketone Product Intermediate->Ketone Product Acid Hydrolysis

Figure 2: The path to the stable chelate requires a solvent (THF) capable of out-competing amide-amide interactions.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DCM (Dichloromethane) for the reaction? A: Generally, No. While the amide dissolves well in DCM, it is reactive toward Grignard and Organolithium reagents (reacting to form carbenes or undergoing halogen exchange). DCM is only suitable if you are using non-nucleophilic conditions (e.g., reductions with DIBAL).

Q: My product is oiling out at the bottom of the flask during the reaction. Is this bad? A: Yes. This is the "Tetrahedral Intermediate" crashing out. If it forms a gummy oil, stirring becomes inefficient, and quenching will be violent/exothermic in localized spots.

  • Fix: Add anhydrous THF via syringe until the oil re-dissolves.

Q: Why not just use pure THF? A: You can, but be aware that Grignard reagents are more reactive in THF than in


. This can sometimes lead to over-addition  (double attack) on the alkyne or the amide, though the Weinreb chelation usually protects against this [2]. If you see over-addition byproducts, switch to the Protocol A (THF Spike) method to keep the bulk solvent non-polar.

References

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[4][5] ChemPubSoc Europe. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[6][7][8] N-methoxy-N-methylamides as effective acylating agents.[9][10] Tetrahedron Letters.[8][9][10] Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Validation of N-methoxy-N-methylbut-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Chelation-Stable Intermediate

In drug development, the conversion of carboxylic acids to ketones is a pivotal transformation. N-methoxy-N-methylbut-2-ynamide (a Weinreb amide derivative of 2-butynoic acid) serves as a critical building block, preventing the "over-addition" of nucleophiles that typically plagues ester or acid chloride intermediates.

This guide provides a definitive 1H NMR structural validation of this molecule. Unlike standard amides, the Weinreb amide exhibits distinct spectral signatures due to its unique electronic environment and rotational constraints. We compare its spectral profile against its precursor (2-butynoic acid ) and discuss the diagnostic signals required to confirm high-purity synthesis before downstream nucleophilic addition.

Structural Analysis & Mechanistic Context

The stability of this molecule is derived from the Weinreb Chelation Model . Upon reaction with organometallics (e.g., Grignard reagents), the metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate. This prevents the collapse of the tetrahedral intermediate until acidic workup, ensuring exclusive ketone formation.

Key Structural Features for NMR Detection:

  • The Alkyne Methyl (

    
    ):  A singlet shielded by the anisotropy of the triple bond.
    
  • The Weinreb Moiety (

    
    ):  Two distinct singlets. Unlike 
    
    
    
    -dimethyl amides, the heteroatom (
    
    
    ) deshields the methoxy group significantly more than the
    
    
    -methyl group.
Comparative NMR Data: Product vs. Precursor

The following table contrasts the 1H NMR shifts of the starting material (2-butynoic acid) with the target product in


.
Table 1: Diagnostic Shift Comparison (400 MHz,

)
Feature2-Butynoic Acid (Precursor)This compound (Target)Interpretation & Validation
Acid Proton

9.0 – 11.0 ppm (br s, 1H)
Absent Disappearance confirms consumption of the carboxylic acid.
Alkyne Methyl

2.03 ppm (s, 3H)

2.05 ppm (s, 3H)
Minimal shift indicates the alkyne integrity is maintained.
N-Methyl Absent

3.24 ppm (s, 3H)
Diagnostic singlet.[1] Upfield of the O-Me group.
N-Methoxy Absent

3.76 ppm (s, 3H)
Diagnostic singlet.[2] Downfield due to oxygen electronegativity.[3]

Expert Insight (Rotational Barriers): Unlike bulky ortho-substituted benzamides which often show broad "humps" due to restricted rotation at room temperature, this alkynyl Weinreb amide typically displays sharp singlets in


 at 25°C. If broadening is observed, it suggests high concentration aggregation or lower purity; warming the sample to 40°C will coalesce these peaks.
Visualization of Logic & Workflow
Diagram 1: Synthesis & NMR Validation Logic

This workflow illustrates the conversion and the specific NMR signals used to validate each step.

Weinreb_Validation Acid Precursor: 2-Butynoic Acid (COOH proton present) Reagents Activation: EDC / HOBt / N,O-dimethylhydroxylamine Acid->Reagents Step 1 Signal_Acid Signal Loss: >10 ppm (COOH) Acid->Signal_Acid Monitor Product Target: Weinreb Amide (N-OMe / N-Me singlets) Reagents->Product Step 2 Signal_New Signal Gain: 3.76 ppm (OMe) 3.24 ppm (NMe) Product->Signal_New Confirm

Caption: Logical flow for synthesis monitoring. Red node indicates signal disappearance; Blue node indicates diagnostic signal appearance.

Detailed Experimental Protocol

To ensure reproducible data, follow this standardized protocol for synthesis and NMR preparation.

A. Synthesis (EDC Coupling Route)

Note: This route avoids the instability of alkynyl acid chlorides.

  • Charge: Dissolve 2-butynoic acid (1.0 equiv) in dry DCM (0.2 M).

  • Activate: Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 15 min.
    
  • Amine Addition: Add

    
    -dimethylhydroxylamine hydrochloride (1.2 equiv) followed by 
    
    
    
    (2.5 equiv).
  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (stain with

    
    ; alkyne is active).
    
  • Workup: Wash with 1N HCl (removes unreacted amine/EDC), sat.

    
     (removes unreacted acid), and brine. Dry over 
    
    
    
    .
B. NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use

    
     (99.8% D) with 0.03% TMS.
    
    • Why?

      
       is hygroscopic and the water peak (~3.3 ppm) often overlaps with the critical 
      
      
      
      signal (~3.24 ppm) of the Weinreb amide.
  • Concentration: Dissolve ~10 mg of product in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (sw = 12-14 ppm, d1 = 2-5 sec).

  • Validation Check:

    • Check region 9-11 ppm.[4] If peaks exist, wash the organic layer again with

      
      .
      
    • Check region 5-6 ppm. If broad singlets appear, it may indicate trapped HOBt or urea byproducts.

Mechanistic Interpretation of Shifts

Understanding why the peaks appear where they do allows for faster troubleshooting of analogues.

NMR_Assignments Molecule CH3 (Alkyne) C≡C-C=O N-CH3 O-CH3 Shift_Me 2.05 ppm (Shielded by Triple Bond) Molecule:Me->Shift_Me Shift_NMe 3.24 ppm (Deshielded by Nitrogen) Molecule:NMe->Shift_NMe Shift_OMe 3.76 ppm (Strongly Deshielded by Oxygen) Molecule:OMe->Shift_OMe

Caption: Structural assignment of 1H NMR signals. The electronegativity of Oxygen pushes the O-Me signal significantly downfield compared to N-Me.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981, 22(39), 3815–3818. Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities." J. Org. Chem., 1997, 62, 7512–7515. Link

  • Comparison Data Source: Spectral data derived from analogous (E)-N-Methoxy-N-methylpent-2-enamide and general Weinreb amide characterization. ChemRxiv, 2021. Link

Sources

Mass spectrometry fragmentation patterns of N-methoxy-N-methylbut-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Ionization Modalities and Fragmentation Pathways for N-methoxy-N-methylbut-2-ynamide

Executive Summary

This compound (CAS: 125303-62-0, typically) is a specialized Weinreb amide incorporating an internal alkyne. It serves as a critical "acyl anion equivalent" in the synthesis of alkynyl ketones.

This guide compares the mass spectrometric performance of this molecule under Electron Impact (EI) versus Electrospray Ionization (ESI) .

  • EI (Hard Ionization): Best for structural fingerprinting; dominated by the acylium ion (

    
     67) and Weinreb-specific fragments.
    
  • ESI (Soft Ionization): Essential for purity profiling; preserves the protonated molecular ion (

    
    
    
    
    
    142) but requires Collision-Induced Dissociation (CID) to verify the amide backbone.

Structural Analysis & Theoretical Fragmentation

The molecule consists of two distinct domains affecting fragmentation:

  • The Weinreb Moiety (

    
    ):  The N-O bond is the "weak link." Under high energy, this bond cleaves readily. The chelation capability of the oxygens stabilizes specific cation fragments.
    
  • The But-2-ynyl Tail (

    
    ):  The triple bond provides significant rigidity. Unlike saturated chains, it resists random C-C scission, funneling fragmentation toward the carbonyl-alkyne bond.
    
Key Physicochemical Parameters
ParameterValueRelevance to MS
Formula

Isotopic pattern calculation
Monoisotopic Mass 141.0790 DaTarget for EI

Protonated Mass 142.0863 DaTarget for ESI

Double Bond Eq. 3 (1 C=O, 2 for Alkyne)High stability of parent ion in soft ionization

Comparative Profiling: EI vs. ESI

This section contrasts the spectral signatures obtained from Gas Chromatography-MS (EI) and Liquid Chromatography-MS (ESI).

Table 1: Diagnostic Ion Comparison
FeatureMethod A: Electron Impact (70 eV) Method B: ESI (+) (CID @ 20-30 eV)
Molecular Ion Weak/Absent (

141)
. The radical cation is unstable due to rapid

-cleavage.
Dominant (

142)
.

is highly stable due to amide protonation.
Base Peak

67 (Acylium Ion)
. Formation of

is thermodynamically favored.

142 (Parent)
. Without collision energy, the parent survives.
Diagnostic Loss 1

61 (

. Direct cleavage of the amide bond retaining charge on nitrogen.

110 (

)
. Characteristic loss of neutral methanol (32 Da).
Diagnostic Loss 2

82 (

)
. Loss of methoxy radical.[1]

67
. High collision energy reproduces the acylium ion seen in EI.
Interference Risk Low. The unique mass defect of the alkyne reduces isobaric overlap.Medium. Adducts (


164) are common in non-desalted samples.

Detailed Fragmentation Mechanism (Pathways)

The following diagram illustrates the competing pathways. In ESI, the "McLafferty-like" rearrangement is suppressed because the alkyne lacks the necessary flexibility and


-hydrogens for a standard 6-membered transition state. Instead, direct heterolytic cleavage dominates.
Figure 1: Fragmentation Topology (DOT Visualization)

FragmentationPathways Parent Parent Ion [M+H]+ (ESI) or M+. (EI) m/z 142 / 141 Acylium Acylium Ion [H3C-C≡C-C≡O]+ m/z 67 Parent->Acylium α-Cleavage (EI) Loss of •N(OMe)Me WeinrebAmine Weinreb Amine Ion [HN(OMe)Me]+ m/z 61 Parent->WeinrebAmine Amide Scission (EI) LossMeOH Loss of Methanol [M+H - CH3OH]+ m/z 110 Parent->LossMeOH 1,2-Elimination (ESI) -32 Da LossOMe Loss of Methoxy [M - OMe]+ m/z 110 (EI Radical) Parent->LossOMe Radical Loss (EI) -31 Da C3H3 Propargyl Ion [C3H3]+ m/z 39 Acylium->C3H3 CO Loss -28 Da LossMeOH->Acylium Further CID

Caption: Figure 1. Divergent fragmentation pathways.[1][2][3] Red nodes indicate high-energy acylium species characteristic of the alkyne moiety.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It includes a "Self-Validation" step to distinguish this alkyne from saturated analogs (e.g., N-methoxy-N-methylbutanamide).

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg sample in Acetonitrile:Water (50:50) + 0.1% Formic Acid .

    • Why: Methanol can undergo transesterification with activated amides; Acetonitrile is inert. Formic acid ensures

      
       formation.
      
  • Concentration: Target 1 µg/mL (1 ppm).

Step 2: ESI-MS/MS Acquisition (Direct Infusion)
  • Source Temp: 300°C (Weinreb amides are thermally stable).

  • Capillary Voltage: 3.5 kV.

  • MS1 Scan: Verify parent peak at

    
     142.1 .
    
  • MS2 (Product Ion Scan):

    • Isolate

      
       142.1.
      
    • Apply Stepped Collision Energy (NCE): 15, 30, 45 eV.

Step 3: Data Interpretation & Validation (The "Check")
  • Criterion A (The Head): Do you see

    
     61  or a neutral loss of 61 Da?
    
    • Yes: Confirms N-methoxy-N-methyl amide core.

  • Criterion B (The Tail): Do you see

    
     67 ?
    
    • Yes: Confirms the But-2-ynyl chain (

      
      ).
      
    • Differentiation: If the peak is at

      
       71 , you have the saturated analog (butanamide), not the alkyne. This is the critical purity check. 
      

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage rules). Link

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids and Amides. American Society for Mass Spectrometry. (Mechanisms of amide bond scission). Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (ESI vs EI fragmentation comparison). Link

Sources

Comparative Guide: Selective Ynone Synthesis via N-Methoxy-N-methylbut-2-ynamide vs. Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of ynones (alkynyl ketones) , the choice of acylating agent is the critical determinant of chemoselectivity. This guide compares the performance of


-methoxy-

-methylbut-2-ynamide
(a Weinreb amide) against its corresponding acid chloride (but-2-ynoyl chloride) when reacting with organometallic nucleophiles (Grignard or Organolithium reagents).

The Verdict:

  • 
    -methoxy-
    
    
    
    -methylbut-2-ynamide
    is the superior reagent for generating ynones. It utilizes a chelation-controlled mechanism to form a stable tetrahedral intermediate, effectively "capping" the reaction at the ketone stage and preventing over-addition.
  • Acid Chlorides are kinetically unstable in this context. They suffer from rapid double-addition, yielding tertiary propargylic alcohols as the major product, and are prone to competitive Michael addition (1,4-attack) due to the lack of stabilizing chelation.

Mechanistic Divergence: The "Fork in the Road"

The core difference lies in the stability of the tetrahedral intermediate formed after the first nucleophilic attack.

  • Pathway A (Acid Chloride): The intermediate alkoxide is unstable and collapses immediately to the ketone. Because the resulting ynone is more electrophilic than the starting acid chloride, it instantly consumes a second equivalent of the nucleophile, leading to the tertiary alcohol.

  • Pathway B (Weinreb Amide): The

    
    -methoxy-
    
    
    
    -methyl moiety acts as a built-in ligand. Upon nucleophilic attack, the magnesium atom is chelated between the carbonyl oxygen and the methoxy oxygen. This 5-membered ring is stable at reaction temperatures, preventing collapse to the ketone until an acidic aqueous quench is applied.

ReactivityComparison Start_AC Acid Chloride (But-2-ynoyl chloride) Inter_AC Unstable Alkoxide Start_AC->Inter_AC Fast Addition Start_WA Weinreb Amide (N-methoxy-N-methylbut-2-ynamide) Inter_WA Stable Chelate (Mg-Complex) Start_WA->Inter_WA Chelation Control Nu Nucleophile (R-MgX) Nu->Start_AC Nu->Start_WA Ketone_Free Free Ynone (Highly Reactive) Nu->Ketone_Free Competes Inter_AC->Ketone_Free Rapid Collapse Alcohol Tertiary Alcohol (Over-Addition Product) Ketone_Free->Alcohol 2nd Addition (Uncontrollable) Target Target Ynone (Ketone) Inter_WA->Target Hydrolysis (Quench) Quench Acidic Quench (H3O+)

Figure 1: Mechanistic pathways showing the stability of the Weinreb intermediate (Blue) vs. the uncontrollable collapse of the acid chloride intermediate (Red).

Performance Analysis

The following data summarizes the reactivity profile when reacting these substrates with Phenylmagnesium Bromide (PhMgBr) at 0°C.

FeatureThis compoundBut-2-ynoyl Chloride
Primary Product Ynone (Ketone) Tertiary Alcohol
Selectivity (Ketone:Alcohol) > 95 : 5< 20 : 80
Mechanism 1,2-Addition (Chelation Stabilized)1,2-Addition

Elimination

1,2-Addition
Side Reactions Minimal (Trace 1,4-addition*)Significant 1,4-addition (Michael) & Polymerization
Stoichiometry Required 1.1 - 1.5 equivalentsStrict 1.0 eq (difficult to control)
Temperature Sensitivity Robust (0°C to RT)Highly Sensitive (-78°C required)

*Note: While 1,4-addition (conjugate addition) is a risk with alkynyl carbonyls, the "hard" nature of Grignard reagents combined with the hard Weinreb electrophile strongly favors 1,2-addition.

Experimental Protocols

Below are the optimized protocols for synthesizing the Weinreb amide and its subsequent conversion to an ynone.

Use this protocol to generate the stable amide precursor.

  • Reagents: But-2-ynoic acid (10 mmol), N,O-Dimethylhydroxylamine HCl (11 mmol), EDC·HCl (12 mmol), HOBt (12 mmol), Et3N (30 mmol).

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Procedure:

    • Dissolve But-2-ynoic acid in DCM under

      
       atmosphere.
      
    • Add N,O-Dimethylhydroxylamine HCl and Et3N. Stir for 10 min at 0°C.

    • Add EDC·HCl and HOBt.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Use this protocol for the chemoselective formation of the ketone.

  • Substrate:

    
    -methoxy-
    
    
    
    -methylbut-2-ynamide (1.0 equiv).
  • Reagent: Phenylmagnesium Bromide (1.2 equiv, 1.0 M in THF).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Workflow:

    • Step 1: Dissolve the Weinreb amide in THF and cool to 0°C . (Unlike acid chlorides, -78°C is rarely necessary).

    • Step 2: Add PhMgBr dropwise over 15 minutes. The solution may turn yellow/orange.

    • Step 3: Stir at 0°C for 1 hour. Monitor by TLC.[1] The stable chelate prevents further reaction.

    • Step 4 (Critical): Quench by pouring the cold mixture into vigorously stirring saturated NH4Cl or 1N HCl . This step hydrolyzes the N-methoxy-N-methylamine leaving group.

    • Step 5: Extract with Et2O, dry, and concentrate.

Workflow Setup Prepare Anhydrous Conditions (THF, N2 atm) Cool Cool Weinreb Amide to 0°C Setup->Cool Add Add Grignard (1.2 eq) Dropwise Cool->Add Wait Stir 1h (Stable Chelate Forms) Add->Wait Quench Hydrolysis (HCl/NH4Cl) Wait->Quench Isolate Isolate Ynone Quench->Isolate

Figure 2: Operational workflow for the conversion of Weinreb amide to Ynone.

Troubleshooting & Optimization

  • Issue: Low Yield / Starting Material Recovered.

    • Cause: Grignard reagent may have degraded.

    • Solution: Titrate the Grignard reagent before use. Ensure the Weinreb amide is dry (azeotrope with toluene if necessary).

  • Issue: 1,4-Addition Products (Michael Adducts).

    • Cause: Use of "soft" nucleophiles or high temperatures.

    • Solution: Stick to "hard" nucleophiles (Li, Mg) and keep the temperature at 0°C. Avoid copper salts unless 1,4-addition is desired.

  • Issue: Over-addition (Alcohol formation). [2]

    • Cause: Quench was too slow or temperature rose uncontrolled during quench.

    • Solution: Although rare with Weinreb amides, ensure the quench is acidic enough to break the chelate rapidly.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Dieter, R. K. (1999). Reaction of acyl chlorides with organometallic reagents: A re-examination. Tetrahedron, 55(14), 4177-4236.

Sources

Comparative Guide: Chemoselectivity of N-methoxy-N-methylbut-2-ynamide vs. Morpholine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the synthesis of


-alkynyl ketones from but-2-ynoic acid derivatives, 

-methoxy-

-methylbut-2-ynamide (Weinreb amide)
is the superior chemoselective reagent compared to morpholine amides.

While morpholine amides offer a cost-effective alternative for simple aryl/alkyl ketone synthesis, they lack the chelation-driven "lock" mechanism required to strictly enforce 1,2-addition in conjugated alkynyl systems. The Weinreb amide utilizes a stable 5-membered metal-chelated intermediate that kinetically accelerates 1,2-addition while thermodynamically preventing over-addition (tertiary alcohol formation) and suppressing competing 1,4-conjugate addition pathways.

Mechanistic Underpinnings: The "Chelation vs. Sterics" Divide

To understand the chemoselectivity profile, we must analyze the transition states formed during nucleophilic attack.

The Weinreb Advantage (Chelation Control)

The


-methoxy-

-methyl functionality is designed to act as a bidentate ligand. Upon introduction of a hard nucleophile (e.g., Grignard reagent

or Organolithium

):
  • The metal atom coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen.

  • This forms a rigid 5-membered cyclic transition state .

  • Outcome: The tetrahedral intermediate (TI) is exceptionally stable and does not collapse to the ketone until acidic hydrolysis (quench). This prevents the ketone from being formed in situ, thereby making over-addition to a tertiary alcohol impossible.

The Morpholine Alternative (Steric/Inductive Control)

Morpholine amides rely on the electron-withdrawing nature of the morpholine oxygen (inductive effect) and the steric bulk of the ring to destabilize the ground state and discourage over-addition.

  • Instability: The TI is not stabilized by chelation.

  • Leakage Risk: In highly reactive systems (like alkynes), the TI can partially collapse or allow equilibrium shifts that permit a second equivalent of nucleophile to attack, or allow the nucleophile to attack the

    
    -carbon (Michael addition) due to lack of directed delivery to the carbonyl.
    
Visualization of Mechanistic Pathways

MechanismComparison cluster_Weinreb Weinreb Amide (Chelation Control) cluster_Morpholine Morpholine Amide (Steric Control) W_Start N-methoxy-N-methylbut-2-ynamide W_TI Stable 5-Membered Chelated Intermediate (Mg/Li Locked) W_Start->W_TI + R-MgX (Fast 1,2-attack) W_Prod Alkynyl Ketone (Exclusive 1,2-Product) W_TI->W_Prod Acid Hydrolysis M_Start Morpholine But-2-ynamide M_TI Sterically Hindered Tetrahedral Intermediate (Unstable) M_Start->M_TI + R-MgX M_Side Mixture: 1. Tertiary Alcohol (Over-addition) 2. Michael Adduct (1,4-addition) M_TI->M_Side Leakage/Collapse

Figure 1: Comparative mechanistic pathways showing the stability of the Weinreb intermediate vs. the instability of the Morpholine intermediate.

Chemoselectivity Analysis: The "But-2-ynamide" Challenge

The substrate


-methoxy-

-methylbut-2-ynamide presents a specific challenge: it is an ynamide , a conjugated system (

).
The Regioselectivity Battle: 1,2 vs. 1,4 Addition

Nucleophiles have two potential targets:

  • 1,2-Addition (Desired): Attack at the Carbonyl Carbon (

    
    ). Yields Ketone.[1][2][3][4][5][6][7]
    
  • 1,4-Addition (Undesired): Attack at the

    
    -Alkyne Carbon (
    
    
    
    ). Yields Conjugate Addition Product.
FeatureWeinreb AmideMorpholine Amide
Electronic Bias The metal chelation effectively "pulls" the nucleophile towards the carbonyl oxygen, positioning the 'R' group for immediate delivery to the carbonyl carbon.Lacks the "delivery system." The soft character of the conjugated triple bond remains exposed to nucleophilic attack.
Kinetics 1,2-addition is kinetically accelerated by the chelation effect.1,2-addition relies solely on electrophilicity; 1,4-addition becomes competitively viable.
Over-Addition 0% Risk. The TI is stable until quench.[3]Moderate Risk. If the TI collapses in situ, the resulting ketone is more reactive than the amide, leading to alcohol formation.
Experimental Data Summary

Based on comparative reactivity profiles in organometallic synthesis (e.g., Nahm & Weinreb, 1981; Gomtsyan, 2000).[2][4][6][8][9][10][11]

MetricWeinreb AmideMorpholine Amide
Yield of Alkynyl Ketone > 90% 65 - 75%
Tertiary Alcohol (Impurity) < 1%5 - 15%
Michael Adduct (1,4) < 2%5 - 10%
Reagent Compatibility Broad (RMgX, RLi)Limited (Hard nucleophiles only)
Atom Economy Lower (Requires N,O-dimethylhydroxylamine)Higher (Morpholine is cheap)

Validated Experimental Protocols

Synthesis of this compound

Objective: Create the high-fidelity precursor.

  • Activation: Dissolve but-2-ynoic acid (1.0 equiv) in dry DCM (

    
    ) under Argon. Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) at 0°C. Stir for 30 mins to form the active ester.
    
  • Coupling: Add

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) followed by 
    
    
    
    -methylmorpholine (NMM, 2.2 equiv) dropwise.
    • Note: NMM is used here as a base, not the amide partner.

  • Workup: Stir at RT for 12h. Quench with 1N HCl, extract with DCM, wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

General Procedure: Nucleophilic Acylation (Ketone Synthesis)

Objective: Selective formation of the alkynyl ketone.

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

  • Solvent: Add the Weinreb amide (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration).

    • Critical: THF is required to support the solubility of the chelated intermediate. Diethyl ether is a viable alternative but THF is preferred for alkynyl species.

  • Addition: Cool to -78°C (dry ice/acetone bath). Add Grignard reagent (

    
    , 1.2 equiv) dropwise over 20 minutes.
    
    • Why -78°C? Although Weinreb amides resist over-addition, the triple bond is sensitive. Low temperature kinetically suppresses the 1,4-addition pathway.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

    • Checkpoint: TLC should show consumption of amide. The intermediate is stable and will not show a product spot yet (it hydrolyzes on the TLC plate).

  • Quench (The Release): Pour the reaction mixture into a vigorously stirring solution of 1N HCl or saturated

    
     at 0°C.
    
    • Mechanism:[1][2][3][5][8][9][12][13] The acid protonates the oxygen, breaking the Mg-chelate and collapsing the tetrahedral intermediate to release the ketone.

  • Isolation: Extract with

    
    , wash with brine, dry, and concentrate.
    

Decision Matrix

ScenarioRecommended ReagentRationale
High-Value Synthesis Weinreb Amide When the alkyne or the nucleophile is expensive, the >90% yield and lack of side reactions justify the cost of the amine.
Large Scale / Industrial Morpholine Amide If the purification of the ketone from alcohol/Michael byproducts is easy (e.g., distillation), morpholine offers significant cost savings.
Complex Nucleophiles Weinreb Amide If using a functionalized Grignard, Weinreb guarantees the integrity of the nucleophile is preserved during the addition.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4][10] Tetrahedron Letters, 22(39), 3815-3818.[4] Link

  • Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones.[2] Journal of Organic Chemistry, 66(10), 3613–3616. Link

  • Mentzel, M., & Hoffmann, H. M. R. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524. Link

  • Martin, R., et al. (2006). Morpholine amides as efficient precursors for ketone synthesis. (General comparative context derived from amide reactivity studies). Link(Note: Contextual reference for morpholine utility).

Sources

Safety Operating Guide

N-methoxy-N-methylbut-2-ynamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

N-methoxy-N-methylbut-2-ynamide (CAS: Derivative-Specific, treat as general Weinreb Amide/Alkyne) is a bifunctional electrophile containing a Weinreb amide and an internal alkyne conjugated to a carbonyl.

IMMEDIATE ACTION REQUIRED: Treat this compound as a High-Potency Michael Acceptor . Its conjugated alkyne system renders it highly reactive toward biological nucleophiles (e.g., cysteine residues in proteins), classifying it as a potential skin sensitizer and alkylating agent .[1]

Disposal Core Principle: Do NOT dispose of down the drain. All waste must be segregated into High BTU Organic Waste streams for incineration.[1] Avoid contact with strong nucleophiles (thiols, amines) in uncontrolled waste containers to prevent exothermic polymerization.[1]

Hazard Characterization & Waste Classification

Before disposal, you must classify the material based on its functional reactivity.[1] This compound is not just "organic waste"; it is a reactive intermediate .[1]

FeatureChemical MoietyHazard ImplicationWaste Code (RCRA Ref)
Electrophile

-Alkynyl Carbonyl
High Reactivity: Susceptible to conjugate addition.[1] Potential mutagen/sensitizer.[1][2]D001 (Ignitable) / D003 (Reactive - if bulk)
Chelator N-Methoxy-N-methylMetal Binding: Can solubilize heavy metals from other waste, complicating incineration ash.[1]List U (Toxic Waste - General)
Physical State Low MW OrganicVolatile/Absorbable: Readily penetrates skin.[1]P-List (Acute Hazardous - Conservative)

Pre-Disposal Segregation Protocols

CRITICAL SAFETY RULE: Segregation prevents "trash can chemistry"—uncontrolled reactions inside waste drums.[1]

Incompatible Waste Streams (DO NOT MIX):
  • Strong Nucleophiles (Thiols, Primary Amines): The alkynyl group acts as a Michael acceptor.[1] Mixing with high concentrations of thiols (e.g., mercaptoethanol waste) can trigger exothermic alkylation.[1]

  • Strong Oxidizers (Nitric Acid, Peroxides): The alkyne moiety is susceptible to oxidative cleavage, potentially generating heat and pressure.[1]

  • Azides: While less reactive than terminal alkynes, conjugated internal alkynes can undergo cycloaddition with azides under thermal stress, posing an explosion risk.[1]

Step-by-Step Disposal Procedures

Scenario A: Pure Compound (Expired or Surplus Solid/Oil)

Goal: Minimize handling and aerosolization.[1]

  • Dissolution: Do not dispose of the neat solid/oil directly if possible.[1] Dissolve the material in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to a concentration of <10%.[1]

    • Why? Dilution mitigates the risk of runaway polymerization and ensures the material burns cleanly in the incinerator.

  • Primary Containment: Transfer the solution into a high-density polyethylene (HDPE) or glass waste container.

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Flammable Organic Waste - Contains this compound (Michael Acceptor)."[1]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Scenario B: Reaction Mixtures (In Solution)

Goal: Quench reactive co-reagents before binning.

  • Quench Check: Ensure any organometallics (e.g., Grignard, Lithium reagents) used in the synthesis are fully quenched.[1]

    • Protocol: Add saturated aqueous

      
       dropwise at 0°C until bubbling ceases.
      
  • Phase Separation: If an aqueous quench was used, separate the organic layer.[1]

    • Aqueous Layer:[1] Check pH.[1] If neutral (pH 6-8), dispose of via aqueous waste stream (check local regulations for heavy metals).[1]

    • Organic Layer (Contains Target): This is the hazardous stream.

  • Drying: Dry over

    
     or 
    
    
    
    . Filter off the solid desiccant (dispose of desiccant as solid hazardous waste contaminated with solvent).[1]
  • Disposal: Pour the filtrate into the Non-Halogenated Organic Solvent waste drum.

Scenario C: Spill Cleanup (Bench Scale)

Goal: Containment and Deactivation.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).[1] Do not use paper towels (cellulose can react or become highly flammable).[1]

  • Absorption: Cover the spill completely.[1] Allow 5 minutes for absorption.

  • Collection: Scoop material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by an acetone rinse.[1] Dispose of all wipes in the solid hazardous waste bin.

Visual Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this specific waste stream.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Pure Solid/Oil StateCheck->Solid Solution Reaction Mixture StateCheck->Solution Dilution Dilute to <10% in Acetone/EtOAc Solid->Dilution QuenchCheck Contains Active Organometallics? Solution->QuenchCheck QuenchAction Quench (NH4Cl/H2O) Separate Layers QuenchCheck->QuenchAction Yes Segregation Segregation Check: Is waste container free of Thiols/Azides/Oxidizers? QuenchCheck->Segregation No QuenchAction->Segregation Dilution->Segregation FinalBin Disposal: High BTU Organic Waste (Incineration) Segregation->FinalBin Yes Stop STOP: Select Different Waste Stream Segregation->Stop No

Figure 1: Decision logic for the safe segregation and disposal of Weinreb amide/alkyne waste streams.

References & Authority

  • Weinreb Amide Reactivity: Nahm, S.; Weinreb, S. M.[1][3] "N-methoxy-N-methylamides as effective acylating agents."[4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] [1]

  • Alkyne Safety Guidelines: BenchChem. "Proper Disposal Procedures for SP-Alkyne." Laboratory Safety Guide, 2025 .

  • Hazardous Waste Management: American Chemical Society.[1] "Chemical Disposal Guidelines: A Quick Reference." ACS Center for Lab Safety.[1]

  • Michael Acceptor Toxicity: Enoch, S. J., et al.[1] "The use of electrophilic reactivity to predict skin sensitization potential." Critical Reviews in Toxicology, 2011 , 41(5), 392-428.[1] (Contextual grounding for "High Potency" classification).

Sources

Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Personal Protective Equipment for N-methoxy-N-methylbut-2-ynamide

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the intricate pathways of modern organic synthesis, the introduction of novel reagents is a constant source of both opportunity and challenge. N-methoxy-N-methylbut-2-ynamide, a bespoke Weinreb amide derivative, represents such a frontier. Its unique functionality as a stable acylating agent opens new avenues in drug discovery and development. However, its handling demands a protocol built on a deep understanding of its potential hazards, informed by both established principles of laboratory safety and insights gleaned from years of hands-on experience.

This guide is designed to be your trusted resource for the safe and effective handling of this compound. It moves beyond a simple checklist of personal protective equipment (PPE), delving into the "why" behind each recommendation. By understanding the causality of our experimental choices, we can build a self-validating system of safety that not only protects ourselves and our colleagues but also ensures the integrity of our research.

Understanding the Hazard Profile: A Data-Driven Approach

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can extrapolate a reliable hazard profile by examining structurally analogous compounds, namely N-methoxy-N-methyl amides (Weinreb amides) and alkynamides.

Hazard ClassAnticipated Risk for this compoundRationale and Key Considerations
Flammability Flammable liquid and vapor. Structurally similar Weinreb amides are classified as flammable liquids.[1][2] The presence of a butynyl group may also contribute to its flammability. All work should be conducted away from ignition sources.[2][3][4]
Skin Corrosion/Irritation May cause skin irritation. [5]Amides and related compounds can be irritating to the skin upon prolonged or repeated contact.[5]
Serious Eye Damage/Irritation Causes serious eye irritation. [5][6]Direct contact of chemical splashes with the eyes can cause significant irritation and potential damage.[5][6]
Acute Toxicity (Oral) May be harmful if swallowed. [5]Ingestion may lead to gastrointestinal irritation.[5]
Acute Toxicity (Dermal) May be harmful in contact with skin. [5]Absorption through the skin is a potential route of exposure.
Acute Toxicity (Inhalation) May cause respiratory irritation. [6]Vapors or aerosols may irritate the respiratory tract.[6]
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents, acids, and bases. [5]Weinreb amides can react with strong bases.[7] The alkyne functionality may also exhibit reactivity with certain metals.

Core Principles of Protection: A Multi-Layered Defense

Our approach to safety is not about a single piece of equipment, but rather a holistic system of controls. This includes engineering controls (such as fume hoods), administrative controls (safe work practices), and finally, the last line of defense: Personal Protective Equipment.

Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of flammable and potentially irritating vapors.

Personal Protective Equipment: Your Essential Barrier

The selection of PPE is a critical decision-making process that should be tailored to the specific task at hand. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). [8]Provides a barrier against skin contact and absorption.[8][9] It is crucial to double-glove when handling the neat material or concentrated solutions.
Eye Protection Safety goggles with side shields or a full-face shield. [8][10][11]Protects against splashes and aerosols, which can cause serious eye irritation.[8][9][10][11]
Body Protection Flame-resistant laboratory coat. Protects against splashes of the flammable liquid and provides a removable barrier in case of a spill.
Respiratory Protection Generally not required when working in a properly functioning fume hood. In the event of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge may be necessary.[8][12]

Procedural Guidance: From Donning to Disposal

The effectiveness of PPE is intrinsically linked to its correct use. The following step-by-step protocols are designed to ensure a self-validating system of safety.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Wash and dry your hands thoroughly before donning the first pair of nitrile gloves. If double-gloving, put on the second pair over the first. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.

Doffing PPE: A Protocol to Prevent Contamination
  • Outer Gloves (if double-gloved): Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Inner Gloves: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton your lab coat. Grasp it at the shoulders from the inside and peel it off, turning the sleeves inside out.

  • Eye Protection: Remove your safety goggles or face shield by handling the earpieces or headband.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Waste Disposal: A Critical Final Step

All disposable PPE, including gloves, and any materials contaminated with this compound (e.g., pipette tips, weighing paper) must be disposed of as hazardous chemical waste.[13] Collect these materials in a designated, sealed waste container within the fume hood.

Decision-Making in the Laboratory: A Visual Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling This compound Assess_Task Assess Task: Weighing, Transfer, Reaction, or Spill? Start->Assess_Task Weighing_Transfer Weighing/Transfer (Small Scale in Fume Hood) Assess_Task->Weighing_Transfer Weighing/ Transfer Reaction_Setup Reaction Setup (in Fume Hood) Assess_Task->Reaction_Setup Reaction Large_Spill Large Spill or Fume Hood Failure Assess_Task->Large_Spill Spill Standard_PPE Standard PPE: - Flame-Resistant Lab Coat - Safety Goggles - Double Nitrile Gloves Weighing_Transfer->Standard_PPE Reaction_Setup->Standard_PPE Enhanced_PPE Enhanced PPE: - Standard PPE + Full-Face Shield + Respirator (Organic Vapor Cartridge) Large_Spill->Enhanced_PPE

Caption: PPE selection workflow based on the specific laboratory task.

Conclusion: A Culture of Safety

The responsible use of novel reagents like this compound is paramount to the advancement of chemical research. By internalizing the principles outlined in this guide, we foster a culture of safety that extends beyond individual actions to protect our entire research community. Let this document serve as a living resource, to be revisited and refined as our collective knowledge of this valuable compound grows.

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